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  • Product: Ethyl 2-amino-3-bromo-4-chlorobenzoate
  • CAS: 1696491-09-4

Core Science & Biosynthesis

Foundational

Strategic Synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate: A Regiocontrolled Approach

This technical guide details the precision synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate , a highly functionalized anthranilate scaffold. Due to the competing directing effects of the amino and chloro groups on the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the precision synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate , a highly functionalized anthranilate scaffold.

Due to the competing directing effects of the amino and chloro groups on the benzene ring, direct bromination of 2-amino-4-chlorobenzoic acid predominantly yields the 5-bromo isomer (para to the amino group). Therefore, to achieve the specific 3-bromo-4-chloro substitution pattern, this guide utilizes a regiocontrolled Isatin-directed pathway (Sandmeyer-Isonitrosoacetanilide method), followed by oxidative ring opening and esterification.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Ethyl 2-amino-3-bromo-4-chlorobenzoate CAS (Acid Precursor): Analogous to 2-amino-3-bromo-4-chlorobenzoic acid Core Challenge: Direct electrophilic bromination of 2-amino-4-chlorobenzoate is electronically biased toward the C5 position.[1] The C3 position is sterically crowded (sandwiched between the amine and chlorine) and less electronically activated than C5. Solution: A de novo ring construction strategy using an Isatin intermediate guarantees the C3-Br regiochemistry by fixing the halogen positions prior to the formation of the carboxylic acid.

Retrosynthetic Pathway

The synthesis is disconnected as follows:

  • Esterification: From the corresponding anthranilic acid.

  • Oxidative Cleavage: From 7-bromo-6-chloroisatin.

  • Cyclization: From the isonitrosoacetanilide intermediate.

  • Precursor: 2-Bromo-3-chloroaniline (Commercially available or synthesized from 2,3-dichloronitrobenzene).

Retrosynthesis Target Ethyl 2-amino-3-bromo- 4-chlorobenzoate Acid 2-Amino-3-bromo- 4-chlorobenzoic Acid Target->Acid Esterification Isatin 7-Bromo-6-chloroisatin Acid->Isatin Oxidative Cleavage (H2O2/NaOH) Aniline 2-Bromo-3-chloroaniline Isatin->Aniline Sandmeyer Isatin Synthesis

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity of the 3-bromo-4-chloro motif.

Detailed Synthetic Protocol

Phase 1: Construction of the Isatin Scaffold

This phase locks the halogen positions. We utilize the Sandmeyer isonitrosoacetanilide synthesis. The cyclization of the intermediate oxime is forced to occur at the C6 position of the aniline (the only available ortho-position), which corresponds to the C4 position of the isatin ring, placing the Bromine at C7 and Chlorine at C6.

Reagents:

  • 2-Bromo-3-chloroaniline (1.0 eq)

  • Chloral hydrate (1.1 eq)

  • Hydroxylamine hydrochloride (3.0 eq)

  • Sodium sulfate (sat. solution)

  • Concentrated Sulfuric Acid (H₂SO₄)

Step 1.1: Formation of Isonitrosoacetanilide
  • Dissolution: In a 1L round-bottom flask, dissolve 50g of sodium sulfate in 200mL water. Add 1.0 eq of 2-bromo-3-chloroaniline .

  • Acidification: Add dilute HCl until the amine dissolves (formation of anilinium salt).

  • Addition: Add a solution of chloral hydrate (1.1 eq) in water.

  • Oximation: Add a solution of hydroxylamine hydrochloride (3.0 eq) in water.

  • Heating: Heat the mixture to vigorous boiling for 2-3 minutes. A precipitate (the isonitrosoacetanilide) will form.

  • Isolation: Cool rapidly in an ice bath. Filter the tan/brown solid, wash with water, and dry in a vacuum oven at 50°C.

Step 1.2: Acid-Mediated Cyclization
  • Pre-heating: Heat 100 mL of concentrated H₂SO₄ to 50°C in a beaker.

  • Addition: Slowly add the dry isonitrosoacetanilide from Step 1.1 in small portions, maintaining the temperature between 60-70°C. Caution: Exothermic reaction.

  • Completion: Once addition is complete, heat the dark solution to 80°C for 15 minutes to complete the ring closure.

  • Quenching: Pour the reaction mixture onto 500g of crushed ice. The 7-bromo-6-chloroisatin will precipitate as an orange/red solid.

  • Purification: Filter the solid, wash with copious water to remove acid, and recrystallize from acetic acid if necessary.

Phase 2: Ring Opening to Anthranilic Acid

The isatin intermediate is oxidatively cleaved using alkaline hydrogen peroxide.[1] This transforms the C2-C3 bond of isatin into the amino and carboxyl groups of the target acid.

Reagents:

  • 7-Bromo-6-chloroisatin (from Phase 1)

  • Sodium Hydroxide (2N NaOH)

  • Hydrogen Peroxide (30% H₂O₂)[2][3]

  • Hydrochloric Acid (conc.[3] HCl)

Protocol:
  • Suspension: Suspend the isatin (1.0 eq) in 2N NaOH (10 eq). The isatin ring opens to form the soluble sodium isatinate (color change to yellow/orange).

  • Oxidation: Cool the solution to 0-5°C. Add 30% H₂O₂ (1.2 eq) dropwise over 20 minutes. Maintain temperature <10°C to prevent over-oxidation.

  • Reaction: Stir at room temperature for 1 hour. Gas evolution (O₂) may occur.

  • Precipitation: Acidify the solution carefully with conc. HCl to pH 3-4.

  • Isolation: The product, 2-amino-3-bromo-4-chlorobenzoic acid , will precipitate as a beige solid. Filter, wash with cold water, and dry.[4]

Phase 3: Esterification

The final step converts the carboxylic acid to the ethyl ester. The steric hindrance from the ortho-amino and meta-bromo groups requires forcing conditions (excess alcohol and catalyst).

Reagents:

  • 2-Amino-3-bromo-4-chlorobenzoic acid

  • Absolute Ethanol (Solvent/Reagent)[5][6]

  • Thionyl Chloride (SOCl₂) or Conc.[5] H₂SO₄

Protocol (Thionyl Chloride Method):
  • Setup: In a dry flask under nitrogen, suspend the benzoic acid derivative (1.0 eq) in absolute ethanol (20 vol).

  • Activation: Cool to 0°C. Add Thionyl Chloride (3.0 eq) dropwise. (Generates HCl in situ).

  • Reflux: Heat the mixture to reflux (80°C) for 6-12 hours. Monitor by TLC or HPLC.

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in Ethyl Acetate. Wash with saturated NaHCO₃ solution (to remove unreacted acid), then brine.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

  • Final Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Process Data & Validation[4][7]

Key Reaction Parameters
StepReaction TypeCritical ParameterExpected Yield
1.1 OximationRapid heating/cooling85-90%
1.2 CyclizationTemp control (60-80°C)70-80%
2.0 Oxidative CleavagepH control during workup85-95%
3.0 EsterificationAnhydrous conditions90-95%
Analytical Validation (Self-Validating System)

To ensure the correct isomer was formed (3-bromo vs 5-bromo), the following NMR signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • 3-Bromo isomer (Target): You will observe two doublets for the aromatic protons (H5 and H6) with an ortho coupling constant (J ≈ 8.5 Hz).

    • 5-Bromo isomer (Impurity): If direct bromination were used, you would see two singlets (or weakly coupled doublets) for H3 and H6 (para relationship).

    • Shift Verification: The NH₂ protons will be deshielded (δ 6.0-7.0 ppm). The Ethyl group will show a classic quartet (δ 4.3) and triplet (δ 1.3).

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Phase 1: Isatin Synthesis cluster_1 Phase 2: Oxidation cluster_2 Phase 3: Esterification Start 2-Bromo-3-chloroaniline Inter1 Isonitrosoacetanilide Intermediate Start->Inter1 Chloral Hydrate NH2OH, Na2SO4 Isatin 7-Bromo-6-chloroisatin Inter1->Isatin H2SO4, 80°C (Cyclization) Acid 2-Amino-3-bromo- 4-chlorobenzoic Acid Isatin->Acid H2O2, NaOH (Ring Opening) Final Ethyl 2-amino-3-bromo- 4-chlorobenzoate Acid->Final EtOH, SOCl2 Reflux

Figure 2: Step-by-step reaction workflow from aniline precursor to final ethyl ester.

Safety & Scalability

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use a scrubber for HCl/SO₂ gas evolution.

  • Isatin Cyclization: The reaction in conc. H₂SO₄ is vigorously exothermic. Strict temperature monitoring is required to prevent charring or runaway reactions.

  • Scalability: This route is preferred for scale-up over direct halogenation because it relies on crystallization for purification rather than difficult chromatographic separation of isomers.

References

  • Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71.

  • Oxidation of Isatins: Newman, M. S.; MW. (1955). "5-Nitro-2-aminobenzoic acid". Organic Syntheses, Coll.[6] Vol. 3, 63.

  • Regioselectivity in Anthranilic Acids: Wolf, C., et al. (2006).[7] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids". Journal of Organic Chemistry, 71(8), 3270-3273.

  • General Esterification Protocols: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed., Wiley-Interscience, 2007.

Sources

Exploratory

Ethyl 2-amino-3-bromo-4-chlorobenzoate CAS number and structure

An In-depth Technical Guide to Ethyl 2-amino-3-bromo-4-chlorobenzoate Part 1: Core Directive & Identity Compound Identity Chemical Name: Ethyl 2-amino-3-bromo-4-chlorobenzoate[1][2] CAS Number: 1696491-09-4 [1][2] Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-amino-3-bromo-4-chlorobenzoate

Part 1: Core Directive & Identity

Compound Identity

  • Chemical Name: Ethyl 2-amino-3-bromo-4-chlorobenzoate[1][2]

  • CAS Number: 1696491-09-4 [1][2]

  • Molecular Formula: C

    
    H
    
    
    
    BrClNO
    
    
  • Molecular Weight: 278.53 g/mol

  • Synonyms: 2-Amino-3-bromo-4-chlorobenzoic acid ethyl ester; Ethyl 4-chloro-3-bromoanthranilate.

Introduction Ethyl 2-amino-3-bromo-4-chlorobenzoate is a highly specialized halogenated anthranilate ester used primarily as a pharmacophore building block in the synthesis of small molecule kinase inhibitors (e.g., MEK, EGFR, and Raf inhibitors) and agrochemicals. Its structure features a benzene core densely functionalized with an amino group, an ester, and two distinct halogens (bromine and chlorine) in a contiguous 2,3,4-substitution pattern. This specific arrangement provides unique steric and electronic properties, making it a critical scaffold for inducing conformational constraints in drug targets.

Part 2: Structural Analysis & Chemical Properties

Structural Architecture

The molecule consists of an ethyl benzoate core substituted at the 2, 3, and 4 positions.

  • Position 1 (Ester): The ethyl ester moiety (

    
    ) serves as a lipophilic handle and a precursor for cyclization reactions (e.g., to quinazolinones).
    
  • Position 2 (Amine): The primary amino group (

    
    ) acts as a hydrogen bond donor and a nucleophile for heterocycle formation.
    
  • Position 3 (Bromine): The bromine atom is sterically crowded, sandwiched between the amino and chloro groups. It serves as a "blocking group" to enforce specific dihedral angles or as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkyl side chains.

  • Position 4 (Chlorine): The chlorine atom provides electronic modulation (inductive withdrawal) and fills hydrophobic pockets in protein binding sites.

3D Conformational Implications

The 2,3,4-substitution pattern creates significant steric strain. The bulky bromine at position 3 forces the adjacent amino group (position 2) and chlorine (position 4) to adopt specific orientations to minimize steric clash. This "pre-organization" is often exploited in drug design to lower the entropic penalty of binding to a receptor.

Physical Properties (Predicted)
PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 80–85 °C (Estimated based on analogs)
Boiling Point ~360 °C (at 760 mmHg)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in water
pKa (Amine) ~2.0–2.5 (Significantly lowered by electron-withdrawing halogens)
LogP ~3.5 (Highly lipophilic due to halogens and ester)

Part 3: Synthesis & Manufacturing

Synthesizing the 3-bromo isomer is challenging because the standard bromination of 2-amino-4-chlorobenzoate favors the less hindered 5-position. Therefore, a directed synthesis or rigorous purification is required.

Route A: Controlled Bromination of Ethyl 2-amino-4-chlorobenzoate

This method uses N-Bromosuccinimide (NBS) in a polar aprotic solvent to control regioselectivity, though it often yields a mixture of 3-bromo and 5-bromo isomers.

Reagents:

  • Substrate: Ethyl 2-amino-4-chlorobenzoate (CAS 60064-34-8)

  • Brominating Agent: N-Bromosuccinimide (NBS)[3]

  • Solvent: DMF or Acetonitrile

  • Catalyst: Ammonium acetate (optional, to buffer)

Protocol:

  • Dissolution: Dissolve 10.0 g (50 mmol) of ethyl 2-amino-4-chlorobenzoate in 100 mL of DMF. Cool to 0°C.

  • Addition: Add NBS (8.9 g, 50 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C to minimize 5-bromination.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

  • Quench: Pour the mixture into 500 mL of ice water. A precipitate will form.[3][4]

  • Purification (Critical): The crude solid contains both the 3-bromo (target) and 5-bromo (impurity) isomers.

    • Recrystallization:[4] Recrystallize from Ethanol/Water. The 5-bromo isomer is typically less soluble and may crystallize out first (or vice versa depending on exact lattice energy).

    • Chromatography: If recrystallization fails, use Flash Column Chromatography (Hexane/Ethyl Acetate 9:1). The 3-bromo isomer, being more sterically shielded, often elutes differently than the 5-bromo isomer.

Route B: Esterification of 2-Amino-3-bromo-4-chlorobenzoic Acid

This is the preferred industrial route if the acid precursor (CAS 1698146-49-4) is sourced.

Protocol:

  • Reflux: Suspend 2-amino-3-bromo-4-chlorobenzoic acid (1 eq) in absolute Ethanol (10 vol).

  • Catalysis: Add concentrated Sulfuric Acid (0.5 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Heating: Reflux for 6–8 hours. Monitor by TLC.

  • Workup: Concentrate solvent, neutralize with NaHCO

    
    , and extract with Ethyl Acetate.
    
  • Yield: Typically >90% yield with high purity.

Visualization: Synthesis Workflow

Synthesis Start Ethyl 2-amino-4-chlorobenzoate (CAS 60064-34-8) NBS NBS / DMF (Controlled Bromination) Start->NBS Crude Crude Mixture (3-Br & 5-Br Isomers) NBS->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Target Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS 1696491-09-4) Purification->Target AltStart 2-Amino-3-bromo-4-chlorobenzoic Acid (CAS 1698146-49-4) Esterification EtOH / H2SO4 (Esterification) AltStart->Esterification Preferred Route Esterification->Target Preferred Route

Caption: Synthetic pathways showing direct bromination (with isomer separation) and direct esterification.

Part 4: Analytical Characterization

To validate the structure, specifically distinguishing the 3-bromo from the 5-bromo isomer,


H NMR  is the definitive tool.
NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d )
  • Target (3-Bromo isomer):

    • The protons at positions 5 and 6 are adjacent.

    • Signal: Two doublets (d) with an ortho coupling constant (

      
      ).
      
    • 
       ~6.8 ppm (H-5) and 
      
      
      
      ~7.8 ppm (H-6).
  • Impurity (5-Bromo isomer):

    • The protons at positions 3 and 6 are para to each other.

    • Signal: Two singlets (s) or finely split doublets (due to meta coupling,

      
      ).
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion (

    
    ):  277.9 (for 
    
    
    
    Br/
    
    
    Cl) and 279.9 (for
    
    
    Br/
    
    
    Cl).
  • Isotope Pattern: Distinctive pattern for 1 Br and 1 Cl (M, M+2, M+4 intensities approx 3:4:1).

Part 5: Applications in Drug Discovery

This compound is a versatile "scaffold" used to construct fused heterocyclic systems.

1. Quinazolinone Synthesis (Kinase Inhibitors) Reacting the ester/amine core with formamide or urea derivatives yields quinazolin-4(3H)-ones. The 3-bromo group allows for subsequent palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig) to introduce aryl groups at the 8-position of the quinazoline (corresponding to the 3-position of the benzoate).

2. MEK/ERK Pathway Inhibition Halogenated anthranilic acid derivatives are classic pharmacophores for MEK inhibitors (e.g., PD0325901 analogs). The halogens occupy hydrophobic pockets in the allosteric binding site of MEK, locking the kinase in an inactive conformation.

Visualization: Drug Design Scaffold Utility

Applications Core Ethyl 2-amino-3-bromo-4-chlorobenzoate (Scaffold) Path1 Cyclization (with Formamide) Core->Path1 Path2 Pd-Catalyzed Coupling (Suzuki/Sonogashira at C-3) Core->Path2 Prod1 8-Bromo-7-chloroquinazolin-4(3H)-one Path1->Prod1 Target MEK / EGFR Kinase Inhibitors Prod1->Target Prod2 Biaryl/Alkyne Functionalized Intermediates Path2->Prod2 Prod2->Target

Caption: Divergent synthesis pathways transforming the scaffold into bioactive kinase inhibitors.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. The compound is an alkylating agent precursor and potential sensitizer.

  • Storage: Keep in a cool, dry place (2–8°C recommended). Light sensitive (protect from light due to the C-Br bond).

References

  • Toronto Research Chemicals (TRC). Ethyl 2-Amino-3-bromo-4-chlorobenzoate Product Page. Retrieved from

  • PubChem. Methyl 2-amino-3-bromo-4-chlorobenzoate (Analogous Structure Data). Retrieved from

  • ChemBuyersGuide. Ethyl 2-amino-3-bromo-4-chlorobenzoate Suppliers & CAS. Retrieved from

  • Organic Syntheses.General Procedures for Bromination of Anthranilic Esters. (Contextual Reference for Mechanism).

Sources

Foundational

A Senior Application Scientist's Guide to Ethyl 2-amino-3-bromo-4-chlorobenzoate: A Versatile Halogenated Building Block for Advanced Research

Abstract Ethyl 2-amino-3-bromo-4-chlorobenzoate is a polysubstituted aromatic compound poised to serve as a highly versatile intermediate in modern chemical research. Its unique arrangement of an amino group, an ethyl es...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-amino-3-bromo-4-chlorobenzoate is a polysubstituted aromatic compound poised to serve as a highly versatile intermediate in modern chemical research. Its unique arrangement of an amino group, an ethyl ester, and two distinct halogen atoms (bromine and chlorine) on a benzene ring offers a rich platform for complex molecular architecture. This guide provides an in-depth analysis of the molecule's core reactivity and explores its significant potential in medicinal chemistry for the synthesis of heterocyclic scaffolds like quinazolinones and in materials science as a precursor for novel organic electronics. Detailed, field-proven experimental protocols are presented to illustrate its practical application, supported by workflow diagrams and a thorough discussion of the underlying chemical principles that drive its synthetic utility.

Introduction: Unveiling a Multifunctional Synthetic Intermediate

In the landscape of chemical synthesis, the strategic value of a building block is defined by its functional group tolerance, predictable reactivity, and potential for diversification. Ethyl 2-amino-3-bromo-4-chlorobenzoate, a halogenated anthranilate ester, meets these criteria with distinction. The vicinal arrangement of the amino and ester groups provides a classic entry point for heterocycle synthesis, while the orthogonally reactive bromo and chloro substituents open avenues for sequential, site-selective cross-coupling reactions. This combination allows for the construction of complex, three-dimensional molecules from a readily accessible starting material, making it a molecule of significant interest for researchers in drug discovery, agrochemicals, and materials science. This document serves as a technical primer on its properties, reactivity, and potential applications.

Physicochemical & Spectroscopic Data

A precise understanding of a molecule's physical and spectroscopic properties is fundamental for its application in research. The data for Ethyl 2-amino-3-bromo-4-chlorobenzoate are summarized below.

PropertyValue
CAS Number 1423037-44-8
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Dichloromethane)

Spectroscopic Profile (Expected):

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), two distinct aromatic protons, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and six distinct aromatic carbons, reflecting the molecule's asymmetry.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C-X (C-Br, C-Cl) vibrations.

Core Reactivity: A Platform for Selective Functionalization

The synthetic power of Ethyl 2-amino-3-bromo-4-chlorobenzoate stems from its multiple, differentially reactive sites. Understanding this reactivity is key to designing logical and efficient synthetic routes.

  • The Amino Group (-NH₂): This nucleophilic center is readily acylated, alkylated, or used as a handle for cyclization reactions. Its reactivity is central to forming heterocyclic systems.

  • The Ethyl Ester (-COOEt): Susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with various amines to form benzamides, which are prevalent in many biologically active molecules.[1][2][3]

  • The Halogen Substituents (-Br and -Cl): These sites are prime candidates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[4][5] Crucially, the Carbon-Bromine bond is more reactive towards oxidative addition to a Palladium(0) catalyst than the Carbon-Chlorine bond. This reactivity difference allows for site-selective functionalization . A Suzuki, Sonogashira, or Buchwald-Hartwig amination can be performed selectively at the C3 position (bromine) while leaving the C4 position (chlorine) intact for a subsequent, different coupling reaction.[6][7]

The logical relationship of its reactive sites is depicted in the following diagram.

G cluster_molecule Ethyl 2-amino-3-bromo-4-chlorobenzoate Molecule C₉H₉BrClNO₂ NH2 Amino Group (C2) Br Bromo Group (C3) Cl Chloro Group (C4) Ester Ethyl Ester (C1) Acylation Acylation / Alkylation NH2->Acylation Cyclization Heterocycle Formation NH2->Cyclization Suzuki Suzuki Coupling Br->Suzuki Buchwald Buchwald-Hartwig Amination Br->Buchwald Sonogashira Sonogashira Coupling Br->Sonogashira Cl->Suzuki Harsher Conditions Hydrolysis Hydrolysis / Amidation Ester->Hydrolysis

Diagram 1: Reactivity map of Ethyl 2-amino-3-bromo-4-chlorobenzoate.

Application in Medicinal Chemistry: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a privileged heterocyclic scaffold found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[8][9][10][11] Ethyl 2-amino-3-bromo-4-chlorobenzoate is an excellent starting material for novel, substituted quinazolinones. The presence of halogens is often beneficial for biological activity and can serve as a handle for further derivatization or for developing radiolabeled ligands.[12][13][14]

Workflow: Synthesis of a Novel 6-Chloro-7-bromo-2-styrylquinazolin-4(3H)-one

This protocol outlines a two-step synthesis beginning with the target molecule to produce a novel quinazolinone derivative.

G A Ethyl 2-amino-3-bromo- 4-chlorobenzoate C Intermediate: Ethyl 3-bromo-4-chloro-2- cinnamamidobenzoate A->C Step 1: Acylation B Cinnamoyl Chloride Pyridine, DCM, 0°C to rt E Product: 6-Chloro-7-bromo-2-styryl- quinazolin-4(3H)-one C->E Step 2: Cyclization D Ammonium Acetate Reflux

Diagram 2: Workflow for quinazolinone synthesis.
Detailed Experimental Protocol

Step 1: Acylation - Synthesis of Ethyl 3-bromo-4-chloro-2-cinnamamidobenzoate

  • Rationale: This step involves the acylation of the primary amino group with cinnamoyl chloride. Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.

  • Procedure:

    • Dissolve Ethyl 2-amino-3-bromo-4-chlorobenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

    • In a separate flask, dissolve cinnamoyl chloride (1.1 eq) in anhydrous DCM.

    • Add the cinnamoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure amide intermediate.

Step 2: Cyclization - Synthesis of 6-Chloro-7-bromo-2-styrylquinazolin-4(3H)-one

  • Rationale: This is a classic cyclization reaction to form the quinazolinone ring. Ammonium acetate serves as the nitrogen source for the N3 position of the quinazolinone core. The reaction is typically driven to completion by heating at reflux.

  • Procedure:

    • Combine the intermediate amide from Step 1 (1.0 eq) and ammonium acetate (10-15 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approx. 120 °C) and maintain for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual acetic acid.

    • Dry the product under vacuum to yield the final quinazolinone derivative. Further purification can be achieved by recrystallization from ethanol or a similar solvent.

Application in Materials Science: Precursor for Conjugated Systems

The di-halogenated nature of Ethyl 2-amino-3-bromo-4-chlorobenzoate makes it an attractive starting point for building larger, conjugated systems relevant to organic electronics (e.g., organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)). The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise, controlled elongation of a polymer backbone or the synthesis of complex dyes.

A hypothetical Suzuki coupling reaction could be performed selectively at the bromine position, followed by a second coupling at the chlorine position under more forcing conditions to build a conjugated polymer. This stepwise approach offers precise control over the final material's structure and, consequently, its electronic properties.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere to maintain its integrity.[15]

Conclusion and Future Outlook

Ethyl 2-amino-3-bromo-4-chlorobenzoate is more than just a chemical; it is a versatile tool for innovation. Its strategically placed functional groups provide a blueprint for constructing a diverse array of complex molecules. The demonstrated applications in synthesizing medicinally relevant quinazolinones and its potential in materials science are just the beginning. Future research could explore its use in creating novel agrochemicals, sophisticated ligands for catalysis, or as a key fragment in fragment-based drug design campaigns. The combination of established reactivity and potential for novel transformations ensures that this building block will continue to be of high value to the scientific community.

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Exploratory

An In-depth Technical Guide to the Discovery and History of Halogenated Anthranilic Acid Esters

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The journey of halogenated anthranilic acid esters, known more commonly as the fenamate class of non-steroidal anti-inflammatory drugs (NS...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of halogenated anthranilic acid esters, known more commonly as the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), represents a significant chapter in modern pharmacology. Originating from the parent structure of fenamic acid, a derivative of anthranilic acid, these compounds were among the earliest rationally developed NSAIDs. This guide provides a comprehensive exploration of their discovery, historical development, synthetic methodologies, and the evolution of our understanding of their mechanism of action. We will delve into the pivotal work that led to the creation of foundational drugs like mefenamic acid and flufenamic acid, examine the critical structure-activity relationships that govern their efficacy, and detail the experimental protocols for their synthesis. Beyond their classical role as cyclooxygenase inhibitors, we will also explore newly discovered pharmacological activities that position this chemical scaffold as a subject of ongoing research for a variety of therapeutic applications, including neurodegenerative disorders and oncology.

Part 1: The Genesis of the Fenamates: A Legacy of Programmed Discovery

The story of halogenated anthranilic acid derivatives is rooted in the mid-20th century's quest for potent, non-steroidal anti-inflammatory agents to rival the efficacy of corticosteroids without their severe side effects. The foundational molecule, anthranilic acid (2-aminobenzoic acid), had been known since its initial discovery from the degradation of indigo dye.[1] Its versatile structure, featuring both an amine and a carboxylic acid group, made it an attractive starting point for medicinal chemists.[2][3]

The breakthrough came from a dedicated research program at Parke-Davis. Scientists led by Claude Winder systematically synthesized and evaluated derivatives of anthranilic acid. This programmed approach, a departure from the random screening that characterized earlier drug discovery, led to the invention of mefenamic acid in 1961, followed swiftly by flufenamic acid in 1963 and meclofenamate sodium in 1964.[4] These compounds, collectively termed "fenamates," quickly established a new class of NSAIDs.[5] Mefenamic acid, deriving its name from its systematic name (2-(2,3-dime thylphen ylam ino)benzoic acid ), was brought to market by Parke-Davis in the 1960s and became a widely used treatment for mild to moderate pain.[4]

Part 2: The Chemical Core: Synthesis and Structure-Activity Relationships

The fenamates are structurally defined as N-arylanthranilic acids. Their synthesis has traditionally been achieved through methods like the Ullmann condensation, which involves the coupling of an o-halobenzoic acid with an appropriately substituted aniline.[6]

General Synthetic Pathway: Ullmann Condensation

The classical synthesis for many fenamates involves the reaction of a 2-halobenzoic acid with a substituted aniline in the presence of a catalyst, typically copper or a copper salt, and a base like potassium carbonate.[7][8] The copper catalyst is essential for facilitating the carbon-nitrogen bond formation between the two aromatic rings.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Halobenzoic Acid (e.g., 2-Chlorobenzoic Acid) F Halogenated Anthranilic Acid (Fenamate Core Structure) A->F B Substituted Aniline (e.g., 3-Trifluoromethylaniline) B->F C Base (e.g., K2CO3) C->F Acid Scavenger D Catalyst (e.g., Copper powder) D->F C-N Coupling E Solvent (Optional) E->F Reaction Medium

Caption: Generalized Ullmann condensation workflow for fenamate synthesis.

Experimental Protocol 1: Synthesis of Mefenamic Acid

This protocol is analogous to the method for synthesizing fenamic acid, involving the reaction between 2-chlorobenzoic acid and 2,3-dimethylaniline.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine potassium salt of 2-bromobenzoic acid and 2,3-dimethylaniline.[9]

  • Catalyst Addition: Add copper(II) acetate as the catalyst.[9]

  • Reaction: Heat the mixture under reflux for a specified period (typically several hours) with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is diluted with water.

  • Acidification: The aqueous solution is acidified with a dilute mineral acid (e.g., HCl) to a pH of 2-3. This protonates the carboxylate, causing the mefenamic acid to precipitate out of the solution.[10]

  • Isolation: The crude product is collected by filtration.

  • Purification: The filter residue is washed with warm water to remove inorganic salts and unreacted starting materials.[10] Further purification is achieved by recrystallization from a suitable organic solvent (e.g., ethanol/water mixture) to yield pure mefenamic acid.

Experimental Protocol 2: Synthesis of Flufenamic Acid

The synthesis of flufenamic acid follows a similar Ullmann condensation pathway.[7][8]

  • Reactant Setup: Combine 2-chlorobenzoic acid, 3-trifluoromethylaniline, and potassium carbonate in a suitable reaction vessel.[7][8]

  • Catalyst and Solvent: Add copper fillings or powder as the catalyst.[7][8] In some procedures, excess 3-trifluoromethylaniline can serve as the solvent, which can improve yield and reduce costs.[11]

  • Reflux: Heat the mixture under reflux conditions (approx. 120°C) with vigorous stirring for 4-6 hours.[11]

  • Isolation and Quenching: After the reaction is complete (monitored by TLC), cool the mixture. If a solvent was used, it is removed under reduced pressure. The residue is then dissolved in water.

  • Precipitation: The aqueous solution is acidified with hydrochloric acid until the pH is acidic, causing the flufenamic acid to precipitate.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent system like aqueous ethanol.

Structure-Activity Relationship (SAR)

The therapeutic activity of fenamates is highly dependent on their specific chemical structure. Extensive research has elucidated several key principles governing their efficacy.[7][9]

Structural FeatureObservationImplication on Activity
Anthranilic Acid NH Group Replacement of the secondary amine (-NH-) with other linkers (e.g., -O-, -S-, -CH2-) significantly decreases or abolishes anti-inflammatory activity.The -NH- moiety is considered essential for the drug's binding and overall activity.[7][9]
Substitution on Anthranilic Ring Introducing substituents onto the anthranilic acid portion of the molecule generally leads to a decrease in activity.The unsubstituted anthranilic acid ring is optimal for interaction with the target enzyme.[9]
Substitution on N-Aryl Ring Halogenation (e.g., -Cl, -CF3) or alkylation at the meta-position of the N-aryl ring often enhances activity. The general order of activity for single substitutions is meta > ortho > para.[9]These substitutions influence the electronic properties and conformation of the molecule, improving its binding affinity.
Ring Non-Coplanarity Substitutions on the N-aryl ring that force it to be non-coplanar with the anthranilic acid ring increase the binding of the drug and its activity.This twisted conformation is believed to be the active conformation for binding to the cyclooxygenase enzyme active site. Meclofenamic acid, for instance, is more active than flufenamic acid due to this effect.[7][9]

Part 3: Mechanism of Action: From COX Inhibition to Novel Pathways

The primary and most well-understood mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes.[4][12][13]

Inhibition of Prostaglandin Synthesis

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins.[14][15] Prostaglandins are key signaling molecules that mediate pain, inflammation, and fever.[4][13][16] By binding to and inhibiting COX enzymes, fenamates block the production of these pro-inflammatory prostaglandins, which is the source of their anti-inflammatory, analgesic, and antipyretic effects.[9][12][14] Mefenamic acid, for example, inhibits both COX-1 and COX-2.[4][12]

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 COX COX-1 & COX-2 Enzymes B->COX C Prostaglandins (PGG2, PGH2, etc.) D Pain, Fever, Inflammation C->D Mediate COX->C Fenamates Halogenated Anthranilic Acid Esters (Fenamates) Fenamates->COX INHIBIT

Caption: Fenamates inhibit COX enzymes, blocking prostaglandin synthesis.

Beyond COX: Emerging Mechanisms

While COX inhibition is the classical explanation for their effects, recent research has revealed that fenamates possess a broader pharmacological profile. This complexity may account for their diverse therapeutic potential and side effects.

  • NLRP3 Inflammasome Inhibition: Fenamates have been shown to be effective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[17]

  • Ion Channel Modulation: These compounds can act as activators of certain potassium channels and antagonists of non-selective cation channels.[17] Furthermore, they can modulate the activity of voltage-gated sodium channels, which may contribute to their analgesic effects by reducing neuronal excitability.[13]

  • GABAA Receptor Modulation: Fenamates are also known to be highly subunit-selective modulators of GABAA receptors, which could underpin some of their effects on the central nervous system.[17]

These additional mechanisms suggest that fenamates are not simply COX inhibitors but multi-target drugs, a realization that has spurred research into their use for other conditions.[17]

Part 4: The Therapeutic Landscape and Future Horizons

Established Clinical Applications

Halogenated anthranilic acid derivatives are used to treat a range of conditions characterized by pain and inflammation.[4]

  • Rheumatoid Arthritis and Osteoarthritis: Alleviation of joint pain and inflammation.[4][12]

  • Pain Management: Used for mild to moderate acute pain, including muscular pain, toothaches, and postoperative pain.[4][12]

  • Menstrual Disorders: Effective for treating menstrual pain (dysmenorrhea) and heavy menstrual bleeding (menorrhagia).[4]

The primary limiting side effects of fenamates are gastrointestinal in nature, including peptic ulceration and bleeding. This is largely attributed to the inhibition of the COX-1 isoform, which is responsible for producing prostaglandins that protect the gastric mucosa.[4][14] To mitigate this, prodrug strategies have been explored, such as masking the free carboxylic acid group with an amide or ester promoiety to reduce direct contact with the gastric lining.

Investigational and Repurposing Applications

The multi-target nature of fenamates has made them attractive candidates for drug repurposing.[18][19][20]

  • Neurodegenerative Disorders: Studies have shown that fenamates may have neuroprotective effects.[18] For instance, mefenamic acid has been shown to reduce brain damage in rodent models of ischemic stroke and protect neurons from glutamate-induced excitotoxicity.[17][18] This has led to investigations into their potential for treating conditions like Alzheimer's disease and stroke.[14][18]

  • Oncology: The modulation of inflammatory pathways and transcription factors like SP1 has led to research on the anti-tumor activities of fenamates in models for several types of cancer.[14][18]

  • Androgen Receptor Antagonism: Certain halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor antagonists, with potential applications in prostate cancer therapy.[21]

Conclusion

The discovery of halogenated anthranilic acid esters marked a pivotal moment in the rational design of anti-inflammatory drugs. From the systematic efforts at Parke-Davis in the 1960s emerged a class of compounds—the fenamates—that have remained clinically relevant for decades. Their history is one of evolving understanding, from a singular focus on COX inhibition to the current appreciation of their role as multi-target agents. The foundational principles of their synthesis and structure-activity relationships continue to inform medicinal chemistry, while the ongoing exploration of their novel biological activities ensures that the legacy of this versatile chemical scaffold will extend far into the future of drug development.

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Foundational

A Theoretical and Spectroscopic Investigation of Ethyl 2-amino-3-bromo-4-chlorobenzoate: A Guide for Researchers

Abstract Ethyl 2-amino-3-bromo-4-chlorobenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique arrangement o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-amino-3-bromo-4-chlorobenzoate is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of electron-donating (amino) and electron-withdrawing (halogen, ester) groups creates a nuanced electronic profile that can be exploited for the synthesis of complex molecular architectures.[3] This technical guide presents a comprehensive theoretical and spectroscopic analysis of the title compound. In the absence of direct experimental literature for this specific molecule, this guide synthesizes data from closely related analogs and employs robust computational methodologies to predict its structural, spectroscopic, and electronic properties. We provide detailed protocols for its potential synthesis and for its characterization using a combination of Density Functional Theory (DFT) calculations and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This document is intended to serve as a foundational resource for researchers, enabling informed decisions in drug discovery and chemical synthesis endeavors.

Introduction: The Significance of Substituted Aminobenzoates

Aminobenzoic acid derivatives are a cornerstone of modern pharmaceutical science, serving as key intermediates in the synthesis of a wide array of therapeutic agents, from local anesthetics like benzocaine to targeted anticancer drugs.[2][4] The introduction of halogen substituents onto the aminobenzoic acid scaffold dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character, thereby expanding its synthetic utility.[3]

The subject of this guide, Ethyl 2-amino-3-bromo-4-chlorobenzoate, presents a particularly interesting case study. The molecule features:

  • An amino group at the 2-position, a strong activating group that influences the reactivity of the aromatic ring.

  • A bromo group at the 3-position and a chloro group at the 4-position, which provide sites for further functionalization via cross-coupling reactions and modulate the electronic landscape of the ring.[3]

  • An ethyl ester group, which can be readily hydrolyzed or converted to other functional groups.

Understanding the interplay of these substituents is crucial for predicting the molecule's reactivity and for designing synthetic routes that leverage its unique structure. This guide employs a synergistic approach, combining proposed synthetic strategies with in-depth theoretical analysis to provide a holistic view of this promising chemical entity.

Proposed Synthesis and Experimental Workflow

While a specific synthesis for Ethyl 2-amino-3-bromo-4-chlorobenzoate has not been reported, a plausible synthetic route can be designed based on established methodologies for the synthesis of polysubstituted anilines and benzoates.[5] The proposed workflow starts from a commercially available precursor, Ethyl 2-amino-4-chlorobenzoate, and proceeds through a regioselective bromination step.

Proposed Synthetic Protocol

Reaction: Electrophilic bromination of Ethyl 2-amino-4-chlorobenzoate.

Principle: The amino group at the 2-position is a strong ortho-, para-director. Since the para-position (relative to the amino group) is blocked by the chloro substituent, electrophilic attack is directed to the ortho-positions (3 and 5). The position ortho to the amino group and meta to the ester (position 3) is sterically and electronically favored for bromination.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of Ethyl 2-amino-4-chlorobenzoate in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of 1.1 equivalents of bromine in glacial acetic acid dropwise to the cooled solution with vigorous stirring. The reaction should be carried out in a fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Precipitation and Filtration: Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 2-amino-3-bromo-4-chlorobenzoate.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Overall Experimental and Theoretical Workflow

The following diagram illustrates the integrated workflow for the synthesis, characterization, and theoretical analysis of the target compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_theory Theoretical Analysis (DFT) start Ethyl 2-amino-4-chlorobenzoate bromination Electrophilic Bromination start->bromination workup Workup & Purification bromination->workup product Ethyl 2-amino-3-bromo-4-chlorobenzoate workup->product nmr NMR (1H, 13C) product->nmr Characterize ir FT-IR product->ir Characterize ms Mass Spectrometry product->ms Characterize spec Spectra Prediction nmr->spec Compare ir->spec Compare dft DFT Calculations (B3LYP/6-311++G(d,p)) geom Geometry Optimization dft->geom dft->spec mo Molecular Orbitals (HOMO/LUMO) dft->mo mep MEP Analysis dft->mep geom->mo mo->mep

Caption: Predicted molecular structure with atom numbering.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. [6]For Ethyl 2-amino-3-bromo-4-chlorobenzoate, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting their electron-donating nature. The LUMO is likely to be distributed over the ester group and the aromatic ring, particularly on the carbons bearing the electron-withdrawing halogen atoms.

The presence of multiple substituents, both electron-donating and electron-withdrawing, is predicted to decrease the HOMO-LUMO gap compared to simpler aminobenzoates, suggesting enhanced reactivity. [7][8]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) (Accepts Electrons) HOMO HOMO (Highest Occupied Molecular Orbital) (Donates Electrons) LUMO->HOMO   ΔE = E_LUMO - E_HOMO   (Energy Gap) Energy Energy

Caption: Schematic of HOMO-LUMO energy levels.

The MEP map will visually represent the charge distribution. The most negative potential (red/yellow regions) is expected around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. The most positive potential (blue regions) will likely be located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Potential Applications and Reactivity Insights

The structural and electronic features of Ethyl 2-amino-3-bromo-4-chlorobenzoate make it a highly valuable intermediate in synthetic chemistry.

  • Pharmaceutical Synthesis: This molecule can serve as a scaffold for the synthesis of complex heterocyclic compounds, such as quinazolines or benzodiazepines, which are known to possess a wide range of biological activities. [9][10]The amino and ester groups provide handles for cyclization reactions, while the halogens can be used to modulate the pharmacological profile of the final products.

  • Cross-Coupling Reactions: The C-Br and C-Cl bonds offer opportunities for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This differential reactivity allows for a stepwise introduction of different substituents, enabling the construction of highly complex molecules. [3]* Prodrug Development: The ester functionality can be utilized in prodrug design, where the active drug is released upon enzymatic or chemical hydrolysis in vivo. [10]

Conclusion

While direct experimental data for Ethyl 2-amino-3-bromo-4-chlorobenzoate is not currently available, this in-depth guide provides a robust theoretical framework for understanding its properties. Through the application of established chemical principles and modern computational techniques, we have predicted its spectroscopic signatures, electronic structure, and potential reactivity. The proposed synthetic route is practical and based on reliable organic transformations. This molecule represents a promising, unexplored building block for the development of novel pharmaceuticals and functional materials. The theoretical data and protocols presented herein are intended to catalyze further experimental investigation into this and related polysubstituted aromatic compounds.

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Exploratory

Solubility and stability of Ethyl 2-amino-3-bromo-4-chlorobenzoate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-3-bromo-4-chlorobenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-amino-3-bromo-4-chlorobenzoate is a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-bromo-4-chlorobenzoate is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and to ensure the integrity of downstream processes. This technical guide provides a comprehensive framework for assessing the key physicochemical properties of this molecule. Due to the limited availability of direct experimental data for Ethyl 2-amino-3-bromo-4-chlorobenzoate, this document synthesizes information from structurally analogous compounds and established scientific principles to predict its behavior. Detailed, field-proven experimental protocols are provided to enable researchers to determine its solubility profile and stability under various stress conditions, including thermal, pH-dependent, and photolytic degradation. Furthermore, this guide outlines robust analytical methodologies for purity assessment and the characterization of potential degradation products.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of Ethyl 2-amino-3-bromo-4-chlorobenzoate and Related Compounds

PropertyPredicted for Ethyl 2-amino-3-bromo-4-chlorobenzoateEthyl 2-amino-4-chlorobenzoate[1]Ethyl 4-amino-3-bromobenzoate[2]Methyl 2-amino-3-bromo-4-chlorobenzoate[3]
Molecular Formula C₉H₉BrClNO₂C₉H₁₀ClNO₂C₉H₁₀BrNO₂C₈H₇BrClNO₂
Molecular Weight 278.53 g/mol 199.63 g/mol 244.08 g/mol 264.51 g/mol
Physical Form Likely a solid at room temperatureSolidNot specifiedNot specified
Predicted LogP ~3.0 - 4.02.09892.23.0
Predicted Water Solubility LowLowLowLow
Hydrogen Bond Donors 1 (amine group)111
Hydrogen Bond Acceptors 3 (ester and amine)333

The presence of a relatively large, halogenated aromatic ring and an ethyl ester group suggests that Ethyl 2-amino-3-bromo-4-chlorobenzoate will be largely nonpolar, leading to a predicted low solubility in aqueous media. The amino group can participate in hydrogen bonding, which may impart partial solubility in water[4]. The predicted octanol-water partition coefficient (LogP) in the range of 3.0-4.0 further indicates a lipophilic character.

Solubility Profiling: A Practical Approach

Determining the solubility of a compound in various solvents is a critical step in process development, formulation, and analytical method development. A systematic approach to solubility profiling is essential.

Recommended Solvents for Screening

A diverse panel of solvents should be used to assess the solubility of Ethyl 2-amino-3-bromo-4-chlorobenzoate, covering a range of polarities:

  • Nonpolar: Heptane, Toluene

  • Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

  • Aqueous: Purified Water, pH-adjusted buffers (e.g., pH 2, 7.4, 9)

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of Ethyl 2-amino-3-bromo-4-chlorobenzoate in a selected solvent at a specific temperature.

Materials:

  • Ethyl 2-amino-3-bromo-4-chlorobenzoate

  • Selected solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of Ethyl 2-amino-3-bromo-4-chlorobenzoate to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualization of the Solubility Assessment Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_result Result prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sample1 Filter supernatant (0.22 µm) equil->sample1 sample2 Dilute filtered sample sample1->sample2 sample3 Analyze by HPLC sample2->sample3 result Calculate Solubility sample3->result

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Thermal Stability

Predicted Behavior: Based on studies of other organic compounds, the thermal decomposition of Ethyl 2-amino-3-bromo-4-chlorobenzoate is likely to initiate with the loss of the ethyl group from the ester, followed by decarboxylation at higher temperatures[5][6]. The presence of halogens may also influence the decomposition pathway.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • TGA Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

    • Instrument Setup: Place the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition point.

    • Data Analysis: Plot the percentage of mass loss versus temperature to identify the onset of decomposition.

  • DSC Objective: To determine the melting point and other thermal events (e.g., phase transitions).

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan and hermetically seal it.

    • Instrument Setup: Place the sample and a reference pan in the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min).

    • Data Analysis: Plot the heat flow versus temperature to identify endothermic (melting) and exothermic (decomposition) events.

Hydrolytic Stability (pH Dependence)

Predicted Behavior: The ester functional group in Ethyl 2-amino-3-bromo-4-chlorobenzoate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-amino-3-bromo-4-chlorobenzoic acid and ethanol. The amino group's protonation state will vary with pH, which can influence the overall stability and solubility of the molecule[7][8][9]. The stability of amino protecting groups is known to be pH-dependent[7][10].

Experimental Protocol: pH-Rate Profile

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration that is well below the solubility limit. Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate degradation).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Quench any reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant (k). A plot of log(k) versus pH will reveal the pH-rate profile.

Photostability

Predicted Behavior: Aromatic halides and compounds with amino groups can be susceptible to photodegradation. Exposure to light, particularly UV radiation, could lead to dehalogenation or oxidation of the amino group. Following the International Council for Harmonisation (ICH) Q1B guidelines is the standard approach for assessing photostability[11][12][13].

Experimental Protocol: ICH Q1B Photostability Testing

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.

  • Exposure: Expose the samples to a light source that provides a specified illumination and UV energy, as defined in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)[11][12]. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After the exposure period, visually inspect the samples for any changes in appearance. Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Comparison: Compare the results from the light-exposed samples to the dark control to determine the extent of photodegradation.

Analytical Methodologies for Purity and Degradation Analysis

Robust analytical methods are essential for assessing the purity of Ethyl 2-amino-3-bromo-4-chlorobenzoate and for identifying and quantifying any degradation products that may form during stability studies[14][15][16][17].

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of parent compound and degradation products.A reverse-phase C18 column is likely a good starting point. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. UV detection at a wavelength corresponding to the compound's absorbance maximum should be used.
Gas Chromatography (GC) Purity assessment for volatile impurities.The compound may require derivatization to improve its volatility and thermal stability for GC analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Mass Spectrometry (MS) Identification of the parent compound and characterization of unknown degradation products.Can be coupled with HPLC (LC-MS) or GC (GC-MS) to provide structural information on the separated components based on their mass-to-charge ratio and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the compound's identity.¹H and ¹³C NMR are essential for confirming the chemical structure. Quantitative NMR (qNMR) can be used as a primary method for determining absolute purity.[16]
Visualization of a General Stability Testing Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation thermal Thermal (TGA/DSC) hplc Stability-Indicating HPLC thermal->hplc ph Hydrolytic (pH 2-12) ph->hplc photo Photolytic (ICH Q1B) photo->hplc lcms LC-MS for Degradant ID hplc->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathways lcms->pathway

Caption: General workflow for stability testing and degradation pathway analysis.

Conclusion

While direct experimental data on the solubility and stability of Ethyl 2-amino-3-bromo-4-chlorobenzoate is limited, a robust understanding of its likely behavior can be extrapolated from structurally similar molecules. This guide provides a comprehensive framework for researchers to systematically investigate these critical parameters. By following the detailed experimental protocols for solubility profiling and stability testing under thermal, hydrolytic, and photolytic stress, and by employing the recommended analytical methodologies, scientists and drug development professionals can generate the necessary data to ensure the safe and effective use of this compound in their research and development endeavors.

References

  • ResearchGate. (n.d.). Proposed partial 3-aminobenzoate degradation pathway and physical map... Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... Retrieved from [Link]

  • KEGG PATHWAY Database. (2025, December 17). Genome.jp. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, March 16). amino benzoate moiety promoted. Retrieved from [Link]

  • Eawag-BBD. (1999, January 20). 2-Aminobenzoate Pathway (Anaerobic). Retrieved from [Link]

  • Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]

  • PMC. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). Ethyl 3-bromo-4-chloro-5-fluorobenzoate Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl-4-chlorobenzoate (CAS 7335-27-5). Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]

  • Environmental Standards. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Beilstein Journals. (2016, July 26). On the cause of low thermal stability of ethyl halodiazoacetates. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • Academia.edu. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • DTIC. (n.d.). thermal stability of organic compounds by the isoteniscope method. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-amino-3-bromo-4-chlorobenzoate (C8H7BrClNO2). Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Eurachem. (n.d.). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • Slideshare. (n.d.). Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf. Retrieved from [Link]

  • Klimatest. (n.d.). Photostability of Pharmaceuticals. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-4-bromobenzoate | C9H10BrNO2 | CID 19919763. Retrieved from [Link]

  • Reddit. (2016, September 24). [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-amino-3-bromobenzoate (C9H10BrNO2). Retrieved from [Link]

  • Scribd. (2009, January 12). Stability of Amino Protecting Groups | PDF. Retrieved from [Link]

  • PMC. (2012, November 1). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Different state of protonation for amino acids at different pH values.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 2-amino-3-bromo-4-chlorobenzoate

Abstract & Scope This application note details the synthesis protocol for Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1696491-09-4).[1] This compound is a highly functionalized anthranilic acid derivative, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis protocol for Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1696491-09-4).[1] This compound is a highly functionalized anthranilic acid derivative, serving as a critical scaffold in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.

The protocol focuses on the chemoselective esterification of the commercially available precursor, 2-amino-3-bromo-4-chlorobenzoic acid (CAS: 150812-32-1). While electrophilic bromination of 2-amino-4-chlorobenzoic acid is possible, it predominantly yields the 5-bromo isomer (para-substitution) due to the directing effects of the amino group. Therefore, to ensure structural integrity and isomeric purity (Regio-fidelity), this protocol utilizes the pre-functionalized 3-bromo acid as the starting material.

Strategic Synthesis Rationale

The synthesis employs a Fischer Esterification driven by thionyl chloride (


) in absolute ethanol.
  • Mechanism:

    
     reacts with ethanol to generate anhydrous HCl in situ and scavenges water produced during esterification, driving the equilibrium toward the ester product (Le Chatelier's principle).
    
  • Selectivity: This method preserves the sensitive amine and aryl halide functionalities (Br/Cl) which could be compromised under harsh Lewis acid conditions or high-temperature coupling.

  • Purification: The protocol includes a biphasic workup and recrystallization strategy to remove unreacted acid and mineral byproducts, ensuring HPLC-grade purity (>98%).

Safety & Hazard Analysis

Warning: This procedure involves corrosive reagents and halogenated solvents. All operations must be performed in a fume hood.

ReagentHazard ClassSafety Precaution
Thionyl Chloride (

)
Corrosive, Water-ReactiveReleases HCl/SO₂ gases. Use dry glassware. Quench excess carefully.
Ethyl Acetate / Ethanol FlammableKeep away from heat sources/sparks.
Aryl Halides Irritant / Potential SensitizerWear nitrile gloves and lab coat. Avoid inhalation of dust.

Materials & Equipment

Reagents:

  • Starting Material: 2-Amino-3-bromo-4-chlorobenzoic acid (CAS: 150812-32-1) – Purity ≥97%

  • Solvent: Absolute Ethanol (EtOH) – Anhydrous

  • Reagent: Thionyl Chloride (

    
    ) – 99%
    
  • Workup: Sodium Bicarbonate (

    
    ), Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
    
    
    
    ).

Equipment:

  • 100 mL Round-bottom flask (2-neck)

  • Reflux condenser with drying tube (

    
    )
    
  • Magnetic stirrer/hotplate with oil bath

  • Rotary evaporator

  • Ice-water bath

Step-by-Step Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry a 100 mL 2-neck round-bottom flask and a magnetic stir bar. Flush with nitrogen (

    
    ) gas.
    
  • Suspension: Charge the flask with 2-Amino-3-bromo-4-chlorobenzoic acid (5.0 g, 20.0 mmol).

  • Solvation: Add Absolute Ethanol (50 mL). The starting material may not fully dissolve at room temperature; this is normal.

  • Activation: Cool the suspension to 0°C using an ice-water bath. Stir for 10 minutes.

  • Addition: Add Thionyl Chloride (2.2 mL, 30.0 mmol, 1.5 equiv) dropwise over 15 minutes using a pressure-equalizing addition funnel or a glass syringe.

    • Note: Exothermic reaction. Gas evolution (HCl/SO₂) will occur. Maintain temperature <5°C during addition.

Reaction Execution
  • Reflux: Remove the ice bath. Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath temperature) for 4–6 hours .

    • Monitoring: Monitor reaction progress by TLC (System: 20% Ethyl Acetate in Hexanes). The starting acid spot (

      
      ) should disappear, and a less polar ester spot (
      
      
      
      ) should appear.
  • Completion: Once conversion is complete, cool the mixture to room temperature.

Workup & Isolation
  • Concentration: Remove the solvent (Ethanol) and excess

    
     under reduced pressure using a rotary evaporator. A solid or oily residue will remain.
    
  • Neutralization: Resuspend the residue in Ethyl Acetate (50 mL). Slowly pour the organic phase into a beaker containing saturated aqueous

    
      (50 mL) at 0°C. Stir vigorously until gas evolution (
    
    
    
    ) ceases and pH is neutral/basic (pH ~8).
  • Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (30 mL).

  • Washing: Combine the organic layers and wash with:

    • Distilled water (30 mL)

    • Brine (saturated NaCl, 30 mL)

  • Drying: Dry the organic phase over anhydrous

    
      for 15 minutes. Filter off the drying agent.
    
  • Evaporation: Concentrate the filtrate under reduced pressure to yield the crude ethyl ester.

Purification
  • Recrystallization: If the crude product is solid, recrystallize from a minimum amount of hot Ethanol/Water (9:1) .

    • Dissolve crude in boiling ethanol.

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold aqueous ethanol (50%).

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

Data Summary & Characterization

Yield: Typical isolated yield is 85–92%. Appearance: Off-white to pale yellow crystalline solid.

ParameterValue / Description
Molecular Formula

Molecular Weight 278.53 g/mol
Melting Point 68–72°C (Predicted range based on isomers)
Solubility Soluble in DMSO, EtOAc, DCM, MeOH; Insoluble in water.
1H NMR (400 MHz, DMSO-d6)

1.32 (t, 3H,

), 4.28 (q, 2H,

), 6.50 (s, 2H,

), 6.95 (d, 1H, Ar-H), 7.70 (d, 1H, Ar-H). (Simulated shifts)

Visualization

Synthesis Workflow

The following diagram illustrates the critical path for the synthesis and isolation of the target ester.

SynthesisWorkflow Start Start: 2-Amino-3-bromo-4-chlorobenzoic acid Activation Activation: Add SOCl2 in EtOH (0°C) Generates HCl in situ Start->Activation Suspend & Cool Reflux Reaction: Reflux at 80°C (4-6 h) Fischer Esterification Activation->Reflux Heat Workup Workup: Evaporate Solvent Neutralize with NaHCO3 Reflux->Workup Monitor TLC Extraction Extraction: Ethyl Acetate / Brine Wash Workup->Extraction Phase Sep Purification Purification: Recrystallization (EtOH/H2O) Extraction->Purification Dry & Conc Product Final Product: Ethyl 2-amino-3-bromo-4-chlorobenzoate Purification->Product Filter & Dry

Caption: Figure 1. Step-by-step workflow for the acid-catalyzed esterification of 2-amino-3-bromo-4-chlorobenzoic acid.

Reaction Scheme Logic

This diagram details the chemical transformation and the role of reagents.

ReactionLogic Acid Carboxylic Acid (Precursor) Intermediate Acyl Chloride / Protonated Ester Acid->Intermediate Activation SOCl2 Thionyl Chloride (Activator) SOCl2->Intermediate Ethanol Ethanol (Nucleophile) Ester Ethyl Ester (Target) Ethanol->Ester Intermediate->Ester Nucleophilic Acyl Substitution Byproducts Byproducts: SO2(g), HCl(g) Intermediate->Byproducts

Caption: Figure 2. Mechanistic pathway of the esterification process.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. (Accessed 2025). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-amino-4-chlorobenzoate. (Accessed 2025). Link

  • Wolf, C., et al. "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines." Journal of Organic Chemistry, 2006, 71, 3270-3273. Link

  • Sigma-Aldrich. Product Specification: 2-Amino-4-chlorobenzoic acid.[2][3] (Accessed 2025). Link

  • TRC (Toronto Research Chemicals). Ethyl 2-Amino-3-bromo-4-chlorobenzoate Product Page. (Accessed 2025). Link

Sources

Application

Application Note: Strategic Utilization of Ethyl 2-amino-3-bromo-4-chlorobenzoate in Heterocyclic Synthesis

Abstract & Strategic Value Ethyl 2-amino-3-bromo-4-chlorobenzoate is a high-value, polysubstituted scaffold utilized in the synthesis of complex pharmacophores, particularly quinazolinones, indoles, and benzodiazepines ....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Ethyl 2-amino-3-bromo-4-chlorobenzoate is a high-value, polysubstituted scaffold utilized in the synthesis of complex pharmacophores, particularly quinazolinones, indoles, and benzodiazepines .[1][2][3] Its structural uniqueness lies in the 3-bromo substituent—positioned in the congested ortho-ortho cleft between the amino group and the 4-chloro moiety.[1][2][3]

This application note provides a validated roadmap for exploiting the orthogonal reactivity of this molecule. By leveraging the reactivity difference between the C3-Bromine (high lability, sterically hindered) and C4-Chlorine (lower lability, sterically accessible), researchers can achieve precise, regioselective functionalization ("Scaffold Hopping") unavailable in mono-halogenated precursors.[4]

Chemo-Selectivity & Reactivity Profile[1][3][4][6]

Successful utilization of this scaffold requires understanding the hierarchy of reactive sites.[3] The molecule presents four distinct handles for diversification.

Reactivity Hierarchy Table
SiteFunctional GroupReactivity ModeRelative Reactivity (Pd-Catalysis)Strategic Utility
C2 Primary Amine (-NH₂)NucleophileN/ACore annulation (e.g., Niementowski reaction); Buchwald-Hartwig amination.[1][2][3]
C3 Bromide (-Br)ElectrophileHigh (Bond Energy ~66 kcal/mol)Primary site for Cross-Coupling (Suzuki, Sonogashira).[1][2][3][4] Note: Sterically Hindered.[1][2][3]
C4 Chloride (-Cl)ElectrophileLow (Bond Energy ~81 kcal/mol)Secondary site for late-stage diversification; survives mild Pd-coupling conditions.[1][2][3]
C1 Ethyl Ester (-COOEt)ElectrophileN/ACyclization partner; Precursor to amides/hydrazides.[1][2][3]
Visualization: Reactivity Heatmap & Decision Logic[2][3][4][5]

ReactivityMap Scaffold Ethyl 2-amino-3-bromo- 4-chlorobenzoate Amine C2-Amine (Nucleophile) Scaffold->Amine Bromine C3-Bromine (1st Electrophile) Scaffold->Bromine Chlorine C4-Chlorine (2nd Electrophile) Scaffold->Chlorine Ester C1-Ester (Cyclization) Scaffold->Ester Quin Quinazolinone Core (via Amine+Ester) Amine->Quin Suzuki Site-Selective Suzuki Coupling Bromine->Suzuki Fast Oxidative Addition Chlorine->Suzuki Inert under mild cond. Ester->Quin

Figure 1: Reactivity map illustrating the orthogonal functionalization opportunities.[1][3][4] The C3-Bromine allows for selective coupling prior to engaging the C4-Chlorine.[1][3]

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: To install an aryl or heteroaryl group at the C3 position without affecting the C4-chloride or the ester/amine functionalities. Challenge: The C3 position is sterically crowded (flanked by -NH₂ and -Cl).[1][2][3] Standard PPh₃-based catalysts often fail or result in low yields due to slow oxidative addition.[1][2] Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition in hindered environments.[1][2][3][4]

Materials
  • Substrate: Ethyl 2-amino-3-bromo-4-chlorobenzoate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)[1][2][3][4]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (for less hindered partners)[1][2][3][4]

  • Base: K₃PO₄ (3.0 eq)[1][2][3][4]

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water.[1][2][3][4]

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the solvent mixture and sparge with Argon for 15 minutes. Note: Oxygen is detrimental to the active Pd(0) species, especially with electron-rich ligands.[1][2][4]

  • Assembly: Add the substrate, boronic acid, base, and catalyst precursor/ligand to the vial under a positive stream of Argon.[1][2][4]

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][4]

    • Checkpoint: The starting material (Rf ~0.[1][2][3]6) should disappear. If C4-coupling (double addition) is observed, lower temperature to 60°C.[1][2][4]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2][5]

  • Purification: Flash column chromatography. The C3-arylated product is typically more polar than the starting bromide.[1][3]

Expert Insight: If the amino group interferes with the catalyst (coordination), protect it as an acetamide (-NHAc) prior to coupling.[1][2][3][4] However, SPhos is generally robust enough to tolerate the free amine.[2][4]

Protocol B: Synthesis of 8-Bromo-7-chloroquinazolin-4(3H)-one[1][3][4]

Objective: To construct the quinazolinone heterocyclic core using the "Niementowski" cyclization approach. Significance: This retains the halogen handles (Br and Cl) in the final heterocycle, corresponding to positions 8 and 7 respectively.[1][2][3][4] The 8-bromo position is extremely valuable for designing kinase inhibitors (e.g., EGFR inhibitors) but is difficult to access via direct bromination of quinazolinones.[4]

Materials
  • Substrate: Ethyl 2-amino-3-bromo-4-chlorobenzoate (1.0 eq)

  • Reagent: Formamidine Acetate (1.5 eq) OR Formamide (excess)[1][2][3][4]

  • Solvent: 2-Methoxyethanol (for Formamidine method) or Neat (for Formamide method)[1][2][3][4]

Step-by-Step Methodology (Formamidine Acetate Route)

This route is preferred over neat formamide as it is milder and cleaner.[1][2][3]

  • Preparation: Dissolve the substrate (10 mmol) and formamidine acetate (15 mmol) in 2-methoxyethanol (30 mL).

  • Cyclization: Reflux the mixture (approx. 125°C) for 6–12 hours.

    • Mechanism:[1][2][3][4][6][7] The amine attacks the formamidine to form an intermediate amidine, which then cyclizes onto the ester with loss of ethanol.[4]

  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes out.[1][2][3] If not, pour the mixture into ice-cold water (100 mL).

  • Isolation: Filter the solid precipitate. Wash with water (2x) and cold isopropanol (1x) to remove unreacted starting materials.[2][4]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.3 ppm) and the appearance of the Quinazolinone C2-H singlet at ~8.1 ppm.[2][4]

    • Mass Spec: Observe the characteristic isotope pattern for 1Br + 1Cl (M, M+2, M+4).

Synthesis Workflow & Decision Tree

This diagram guides the chemist on whether to functionalize before or after ring formation.[1][2][3]

SynthesisWorkflow Start Start: Ethyl 2-amino-3-bromo- 4-chlorobenzoate Decision Target Structure? Start->Decision RouteA Route A: Functionalize First (Suzuki/Sonogashira) Decision->RouteA Need C8 substituent RouteB Route B: Cyclize First (Quinazolinone Formation) Decision->RouteB Need Halogen Core ProdA 3-Substituted-4-chloro-benzoate RouteA->ProdA Pd(0), Ligand ProdB 8-Bromo-7-chloroquinazolinone RouteB->ProdB Formamidine Acetate FinalA 8-Substituted-7-chloroquinazolinone ProdA->FinalA Formamidine Acetate FinalB Difficult to couple at C8 (Steric clash with N1) ProdB->FinalB Pd(0) Coupling

Figure 2: Strategic workflow. Route A is recommended if the final target requires a substituent at the 8-position (derived from C3), as coupling is significantly harder after cyclization.[4]

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Steric hindrance at C3; Pd black formation.[1][2][3]Switch to SPhos or XPhos ligands.[1][2][3] Increase catalyst loading to 10 mol%. Ensure strict oxygen-free conditions.
Regioselectivity Loss (Cl reaction) Temperature too high; Catalyst too active.[1][2][3][4]Limit temperature to <80°C. Do not use Pd(PtBu₃)₂ (too active).[2][4] Stick to Pd(dppf) or SPhos.[2][4]
Incomplete Cyclization Water in solvent; Temperature too low.[1][2][3]Use anhydrous 2-methoxyethanol.[1][2] Ensure reflux temperature is maintained. Add molecular sieves if necessary.[1][2]
Product Solubility Quinazolinones are highly insoluble.[1][2][3]Use DMF or DMSO for NMR.[1][2][3] For purification, precipitation is preferred over chromatography.[1][2][4]

References

  • Organic Chemistry Portal. (2024).[1][2][3][4] Synthesis of Quinazolinones - Recent Literature.[1][2][3][8] Retrieved from [Link][1][2][3][4]

  • National Institutes of Health (PubChem). (2025).[1][2][4] 3-Bromo-4-chloroaniline Compound Summary. (Analogous reactivity data). Retrieved from [Link][1][2][3][4]

  • Beilstein Journal of Organic Chemistry. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans.[1][2][3] (Demonstrating Br vs Cl selectivity principles). Retrieved from [Link][1][2][3][4]

Sources

Method

Application Notes and Protocols: Ethyl 2-amino-3-bromo-4-chlorobenzoate as a Versatile Scaffolding Agent in Modern Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of Ethyl 2-amino-3-bromo-4-chlorobenzoate, a polysubstituted anthranilate ester poised for significant applications in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-3-bromo-4-chlorobenzoate, a polysubstituted anthranilate ester poised for significant applications in medicinal chemistry and drug discovery. While direct literature on this specific trifunctionalized scaffold is emerging, its true potential is revealed through the well-established reactivity of its constituent functional groups. This document outlines its probable synthetic pathways, its strategic value as a chemical building block, and detailed protocols for its application in constructing complex, biologically active molecules. We will explore its utility in the synthesis of halogenated quinazolinones, its role as a substrate in regioselective cross-coupling reactions, and its potential for generating diverse molecular libraries for high-throughput screening.

Introduction: The Strategic Value of Polysubstituted Anthranilates

Substituted aminobenzoate derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1] Their inherent bifunctionality, comprising a nucleophilic amine and a modifiable carboxylic acid (or ester), provides a reliable entry into numerous heterocyclic systems.[2][3] The strategic introduction of multiple halogen atoms, such as bromine and chlorine, onto this core scaffold dramatically enhances its synthetic versatility. Halogens serve not only to modulate the electronic properties and lipophilicity of target molecules—often improving pharmacokinetic profiles—but also act as crucial handles for advanced carbon-carbon and carbon-heteroatom bond-forming reactions.[4]

Ethyl 2-amino-3-bromo-4-chlorobenzoate, the subject of this guide, is a prime example of such a high-value intermediate. Its unique substitution pattern offers:

  • Orthogonal Reactivity: The amine and ester groups facilitate cyclization and amidation reactions.

  • Differential Halogen Reactivity: The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential, site-selective functionalization.[5]

  • Steric and Electronic Influence: The placement of the bromo and chloro groups provides steric hindrance and electronic modulation that can be exploited to control reaction selectivity and influence the final conformation of the target molecule.

This guide will serve as a foundational resource for researchers aiming to leverage this potent building block in their drug discovery programs.

Synthesis of the Core Scaffold

The synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate can be logically approached from more readily available precursors. A plausible and efficient route involves the selective bromination of Ethyl 2-amino-4-chlorobenzoate. The amino group is a strong activating group that directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, bromination is expected to occur at the ortho position (C3).

Synthesis_Pathway start Ethyl 2-amino-4-chlorobenzoate product Ethyl 2-amino-3-bromo-4-chlorobenzoate start->product Electrophilic Bromination reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature Quinazolinone_Synthesis start Ethyl 2-amino-3-bromo- 4-chlorobenzoate product 6-Bromo-7-chloro- quinazolin-4(3H)-one start->product Cyclocondensation reagent1 Formamide (HCONH2) High Temperature Drug_Discovery_Workflow cluster_0 Sequential Cross-Coupling Strategy A Ethyl 2-amino-3-bromo- 4-chlorobenzoate B Step 1: Suzuki Coupling (at C-Br bond) R1-B(OH)2, Pd catalyst A->B Reacts with C 3-Aryl Intermediate B->C Yields D Step 2: Buchwald-Hartwig Amination (at C-Cl bond) R2-NH2, Pd catalyst C->D Reacts with E Diversified Product Library (di-substituted) D->E Yields

Sources

Application

Ethyl 2-amino-3-bromo-4-chlorobenzoate: A Versatile Building Block for the Synthesis of Pharmacologically Active Heterocycles

This technical guide provides an in-depth exploration of Ethyl 2-amino-3-bromo-4-chlorobenzoate, a halogenated anthranilate ester, and its strategic application in the synthesis of complex molecular architectures relevan...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Ethyl 2-amino-3-bromo-4-chlorobenzoate, a halogenated anthranilate ester, and its strategic application in the synthesis of complex molecular architectures relevant to pharmaceutical research and development. The unique substitution pattern of this compound, featuring an amine, a bromine atom, and a chlorine atom on the benzene ring, offers a rich platform for a variety of chemical transformations, making it a valuable intermediate for the construction of novel heterocyclic entities with potential therapeutic applications.

The following sections detail a proposed synthetic route for Ethyl 2-amino-3-bromo-4-chlorobenzoate, its physicochemical properties, and a comprehensive protocol for its utilization in the synthesis of quinazolinone scaffolds. These scaffolds are of particular interest due to their prevalence in a wide range of biologically active molecules, including kinase inhibitors.

Physicochemical Properties

PropertyValue
CAS Number 1696491-09-4
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.

Proposed Synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate

A two-step synthetic approach is proposed for the preparation of Ethyl 2-amino-3-bromo-4-chlorobenzoate, commencing with the readily available 2-amino-4-chlorobenzoic acid. This strategy involves an initial Fischer esterification followed by a regioselective bromination.

Synthesis_of_Ethyl_2-amino-3-bromo-4-chlorobenzoate start 2-Amino-4-chlorobenzoic Acid intermediate Ethyl 2-amino-4-chlorobenzoate start->intermediate  Ethanol, H₂SO₄ (cat.) Reflux   product Ethyl 2-amino-3-bromo-4-chlorobenzoate intermediate->product  N-Bromosuccinimide (NBS) DMF, rt  

Caption: Proposed two-step synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate.

Protocol 1: Synthesis of Ethyl 2-amino-4-chlorobenzoate (Esterification)

This protocol describes the Fischer esterification of 2-amino-4-chlorobenzoic acid to its corresponding ethyl ester.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-amino-4-chlorobenzoic acid (1 equivalent).

  • Add an excess of absolute ethanol (approximately 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-amino-4-chlorobenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate (Bromination)

This protocol outlines the regioselective bromination of ethyl 2-amino-4-chlorobenzoate at the 3-position using N-bromosuccinimide (NBS). The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position is blocked, and the chlorine at the 4-position will have a deactivating effect. The position ortho to the amino group (position 3) is the most likely site for bromination.[1]

Materials:

  • Ethyl 2-amino-4-chlorobenzoate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-amino-4-chlorobenzoate (1 equivalent) in DMF.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product under vacuum to obtain Ethyl 2-amino-3-bromo-4-chlorobenzoate. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Application in the Synthesis of Quinazolinone Scaffolds

Substituted anthranilates are pivotal starting materials for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2][3] The presence of the amino and ester functionalities in Ethyl 2-amino-3-bromo-4-chlorobenzoate allows for a convergent synthesis of highly substituted quinazolinones, which are known to be potent kinase inhibitors, including inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Quinazolinone_Synthesis start Ethyl 2-amino-3-bromo-4-chlorobenzoate step1 N-Acylation start->step1 Acyl Chloride (R-COCl) Pyridine intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 Acetic Anhydride Reflux intermediate2 Benzoxazinone Intermediate step2->intermediate2 step3 Amine Condensation intermediate2->step3 Primary Amine (R'-NH₂) Ethanol, Reflux product 2,3-Disubstituted Quinazolinone step3->product

Caption: General workflow for the synthesis of 2,3-disubstituted quinazolinones.

Protocol 3: Synthesis of a 2,3-Disubstituted-6-bromo-7-chloro-4(3H)-quinazolinone

This protocol provides a general method for the synthesis of a quinazolinone derivative from Ethyl 2-amino-3-bromo-4-chlorobenzoate.

Materials:

  • Ethyl 2-amino-3-bromo-4-chlorobenzoate

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Acetic anhydride

  • Primary amine (e.g., aniline)

  • Ethanol

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stirrers with heating plates

  • Filtration apparatus

Procedure:

Step 1: N-Acylation

  • Dissolve Ethyl 2-amino-3-bromo-4-chlorobenzoate (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add the acyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the N-acyl intermediate.

Step 2: Formation of the Benzoxazinone Intermediate

  • Reflux the N-acyl intermediate from Step 1 in an excess of acetic anhydride for 3-5 hours.[2]

  • Cool the reaction mixture and pour it into ice-water to precipitate the benzoxazinone.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of the Quinazolinone

  • In a round-bottom flask, suspend the benzoxazinone intermediate (1 equivalent) and the primary amine (1.2 equivalents) in ethanol.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The quinazolinone product will often precipitate from the solution.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be purified by recrystallization from a suitable solvent.

Conclusion

Ethyl 2-amino-3-bromo-4-chlorobenzoate is a highly functionalized building block with significant potential in pharmaceutical synthesis. Its preparation from readily available starting materials, as outlined in the proposed protocols, provides access to a versatile intermediate. The strategic positioning of the amino, bromo, and chloro substituents allows for the regioselective construction of complex heterocyclic systems, most notably quinazolinones. These scaffolds are of high interest in modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in the synthesis of novel and potentially bioactive molecules.

References

  • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.
  • Alagarsamy, V., Meena, R., Ramseshu, K. V., Solomon, V. R., & Thirumurugan, K. (2006). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives and their anticonvulsant activity. Bioorganic & Medicinal Chemistry, 14(17), 5895–5901.
  • Manivannan, E., & Chaturvedi, S. C. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical and Biosciences Journal, 3(2), 10–16.
  • Sarma, J. A. R. P., & Nagaraju, A. (2000). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (5), 855–860.
  • Zhang, H., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2432.
  • Ganguly, N. C., De, P., & Dutta, S. (2005). A highly regioselective bromination of activated aromatic compounds with N-bromosuccinimide in tetrabutylammonium bromide. Synthesis, 2005(07), 1103-1108.
  • Al-Dies, A. M., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 4819.
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • Google Patents. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (CN113773194A).
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

  • Mahmood, A. A. R., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2003). Method of synthesis of para-aminobenzoic acid ethyl ester. (RU2203885C2).
  • El-Gendy, M. M. A., et al. (2025).

Sources

Method

Application Note: Synthesis of High-Value Quinazoline Scaffolds from Ethyl 2-amino-3-bromo-4-chlorobenzoate

Executive Summary & Strategic Importance Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS 1696491-09-4) is a highly specialized "crowded" anthranilate scaffold. Unlike standard anthranilates, the presence of the bromine atom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS 1696491-09-4) is a highly specialized "crowded" anthranilate scaffold. Unlike standard anthranilates, the presence of the bromine atom at the C3 position (ortho to the amino group) imposes significant steric constraints and electronic effects that dictate specific synthetic protocols.

Upon cyclization, this scaffold yields 8-bromo-7-chloroquinazolin-4(3H)-one . This specific substitution pattern (7,8-dihalo) is critical in Medicinal Chemistry for:

  • EGFR/HER2 Inhibitors: Accessing unique chemical space distinct from the classic 6,7-dialkoxy quinazolines (e.g., Gefitinib).

  • Orthogonal Functionalization: The reactivity difference between the C8-Bromine and C7-Chlorine allows for sequential, chemoselective cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the construction of complex "molecular glues" or PROTAC linkers.

This guide details the robust conversion of this ester into the quinazoline core and its subsequent activation for library generation.[1]

Retrosynthetic Logic & Reactivity Profile

The transformation relies on the fusion of a pyrimidine ring onto the benzene backbone.

  • Starting Material: Ethyl 2-amino-3-bromo-4-chlorobenzoate.[2][3]

  • Numbering Shift:

    • Benzene C2 (Amino)

      
       Quinazoline N1 
      
    • Benzene C1 (Ester)

      
       Quinazoline C4 
      
    • Benzene C3 (Bromo)

      
       Quinazoline C8  (Peri-position)
      
    • Benzene C4 (Chloro)

      
       Quinazoline C7 
      
Chemoselectivity Hierarchy

Successful derivatization relies on exploiting the distinct electrophilicity of the three halogen sites in the downstream intermediate (8-bromo-4,7-dichloroquinazoline):

  • C4-Cl (Imidoyl): Highly reactive to SNAr (RT to 80°C).

  • C8-Br (Aryl Bromide): Reactive to Pd-catalyzed coupling (Suzuki/Buchwald).

  • C7-Cl (Aryl Chloride): Least reactive; typically requires forcing conditions or specialized ligands.

Visualization: Reaction Pathways[5]

QuinazolineSynthesis cluster_legend Reactivity Zones SM Ethyl 2-amino-3-bromo- 4-chlorobenzoate Q_One 8-Bromo-7-chloro- quinazolin-4(3H)-one SM->Q_One Cyclization (EtOH, Reflux) Inter1 Formamidine Acetate (C1 Source) Inter1->Q_One Q_Cl 8-Bromo-4,7-dichloro- quinazoline Q_One->Q_Cl Chlorination (POCl3, DIPEA) Target1 4-Anilino-8-bromo- 7-chloroquinazoline (Kinase Inhibitor Core) Q_Cl->Target1 SNAr (R-NH2) Selectivity: C4 >> C8/C7 Target2 8-Aryl/Alkynyl Derivatives (Scaffold Hopping) Target1->Target2 Pd-Catalyzed Coupling Selectivity: Br > Cl C4: Nucleophilic Attack C4: Nucleophilic Attack C8: Cross-Coupling C8: Cross-Coupling C4: Nucleophilic Attack->C8: Cross-Coupling C7: Late-Stage Modification C7: Late-Stage Modification C8: Cross-Coupling->C7: Late-Stage Modification

Caption: Logical flow from anthranilate ester to functionalized kinase inhibitor scaffolds, highlighting the divergence points based on halogen reactivity.

Detailed Protocols

Protocol A: Cyclization to 8-Bromo-7-chloroquinazolin-4(3H)-one

Rationale: The 3-bromo substituent creates steric bulk near the amino group. Traditional cyclization using formamide (Niementowski reaction) often requires harsh temperatures (180°C+) which can lead to dehalogenation or tarring. Formamidine acetate is selected here as a milder, more atom-efficient "C1" source that operates at lower temperatures.

Materials:

  • Ethyl 2-amino-3-bromo-4-chlorobenzoate (1.0 eq)

  • Formamidine acetate (1.5 - 2.0 eq)

  • Ethanol (anhydrous) or 2-Methoxyethanol (for higher boiling point if needed)

  • Acetic acid (catalytic, optional)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-amino-3-bromo-4-chlorobenzoate (10 mmol, ~2.78 g) in Ethanol (40 mL).

  • Reagent Addition: Add Formamidine acetate (15 mmol, 1.56 g).

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) under an inert atmosphere (N2 or Ar).

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 1:1). The fluorescent blue spot of the starting anthranilate should disappear, replaced by a lower Rf, UV-active spot (Quinazolinone).

    • Time: Typically 6–12 hours. If conversion is slow due to the 8-Br steric hindrance, switch solvent to 2-Methoxyethanol and reflux at 120°C.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation:

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 10 mL) followed by diethyl ether.

    • If no precipitate: Concentrate the solvent to ~20% volume, then pour into ice-water (50 mL). Stir for 30 mins to induce crystallization. Filter the resulting solid.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.

    • Expected Yield: 75–85%.

    • Appearance: White to off-white solid.

Protocol B: Activation (C4-Chlorination)

Rationale: Converting the tautomeric lactam (C=O) to the imidoyl chloride (C-Cl) activates the C4 position for nucleophilic attack.

Materials:

  • 8-Bromo-7-chloroquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 eq) - Critical for catalyzing the reaction and scavenging HCl.

Step-by-Step:

  • Setup: Place the quinazolinone (5 mmol) in a dry flask under N2.

  • Addition: Carefully add POCl3 (5–8 volumes). Add DIPEA (5 mmol) dropwise.

    • Caution: Exothermic reaction.

  • Reaction: Heat to reflux (105°C) for 2–4 hours.

    • Endpoint: Solution usually turns clear/yellow. Monitor by TLC (aliquot quenched in MeOH).

  • Workup (Quench):

    • Distill off excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Dissolve the residue in dry DCM.

    • Pour the DCM solution slowly into a stirred mixture of ice and saturated NaHCO3. Do not pour water into the reaction flask.

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

    • Product: 8-Bromo-4,7-dichloroquinazoline.

    • Stability: Unstable on silica gel; use immediately for the next step.

Protocol C: SNAr Functionalization (The "Warhead")

Rationale: Selective displacement of the highly reactive C4-Cl by an aniline, leaving the C7-Cl and C8-Br intact.

Materials:

  • 8-Bromo-4,7-dichloroquinazoline (freshly prepared)

  • Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) (1.05 eq)

  • Isopropanol (IPA) or Acetonitrile

Step-by-Step:

  • Reaction: Dissolve the chloroquinazoline in IPA (10 volumes). Add the aniline (1.05 eq).

  • Conditions: Heat to reflux for 1–3 hours.

  • Precipitation: The product is often the HCl salt of the 4-anilinoquinazoline, which precipitates directly from IPA.

  • Isolation: Cool to RT, filter the solid, and wash with cold IPA and Ether.

  • Free Basing (Optional): Partition between EtOAc and sat. NaHCO3 to obtain the free base.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance of 3-Br preventing formamidine attack.Switch solvent to 2-Methoxyethanol (higher temp). Add 0.1 eq Sodium Acetate .
Low Yield in POCl3 Step Hydrolysis during quench.Ensure POCl3 is fully removed before aqueous quench. Keep quench temp < 0°C.
Regioselectivity Loss Reaction at C7-Cl or C8-Br.Unlikely under standard SNAr conditions. Ensure temperature does not exceed 80°C during amination.
Solubility Issues High lipophilicity of di-halo core.Use DMF or DMAc for SNAr reactions if IPA fails to dissolve the intermediate.

Safety & Compliance

  • Halogenated Waste: All filtrates containing halogenated aromatics must be disposed of in dedicated halogenated organic waste streams.

  • POCl3 Handling: Extremely corrosive and reacts violently with water. All glassware must be oven-dried. Use a caustic scrubber for exhaust gases.

  • Skin Sensitization: Quinazoline derivatives, especially 4-anilino analogs, are potent kinase inhibitors and potential skin sensitizers. Handle with double nitrile gloves and work in a fume hood.

References

  • Cyclization Methodology:Synthesis of Quinazolinones

    • Source: Organic Chemistry Portal - Quinazoline Synthesis
    • URL: [Link][4]

  • Formamidine Acetate Protocol:Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone (Analogous Chemistry).
  • Reactivity of 8-Bromo-4-chloroquinazoline:Chemical Properties and Suppliers. Source: ChemicalBook / Rlavie
  • General Quinazoline SAR:Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic

    • Source: SciELO (J. Braz. Chem. Soc.)
    • URL: [Link][4]

Sources

Application

Cross-coupling reactions involving Ethyl 2-amino-3-bromo-4-chlorobenzoate

Application Note: High-Fidelity Cross-Coupling Protocols for Ethyl 2-amino-3-bromo-4-chlorobenzoate Introduction: The Orthogonal Scaffold Ethyl 2-amino-3-bromo-4-chlorobenzoate represents a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling Protocols for Ethyl 2-amino-3-bromo-4-chlorobenzoate

Introduction: The Orthogonal Scaffold

Ethyl 2-amino-3-bromo-4-chlorobenzoate represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It offers four distinct sites of reactivity, allowing for the rapid construction of poly-heterocyclic libraries, particularly quinazolines, quinolines, and indoles.

The core value of this molecule lies in the orthogonality of its halogen substituents. The significant difference in bond dissociation energy (BDE) between the C(sp²)-Br bond (~68 kcal/mol) and the C(sp²)-Cl bond (~81 kcal/mol) enables highly chemoselective palladium-catalyzed cross-coupling at the C3 position without disturbing the C4-chloride. This "site-selectivity" permits sequential functionalization strategies that are critical for Structure-Activity Relationship (SAR) studies.

Chemo- & Regioselectivity Landscape

Before initiating experimental work, it is crucial to understand the reactivity hierarchy. The C3-bromo position is the "softest" electrophile, susceptible to oxidative addition by Pd(0) species under mild conditions. The C4-chloro position remains inert unless specialized, electron-rich ligands (e.g., Buchwald biaryl phosphines) or forcing conditions are employed.

Reactivity Map

ReactivityMap Core Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1696491-09-4) Br C3-Bromo (High Reactivity) Core->Br Suzuki, Sonogashira (Pd-Catalysis) Cl C4-Chloro (Latent Reactivity) Core->Cl Requires Specialized Ligands/Ni-Catalysis Amine C2-Amino (Nucleophile) Core->Amine N-Alkylation, Sandmeyer, Cyclization Ester C1-Ester (Electrophile) Core->Ester Hydrolysis, Amidation Amine->Ester Cyclization to Quinazolines/Indoles

Caption: Figure 1. Reactivity profile of Ethyl 2-amino-3-bromo-4-chlorobenzoate. The C3-Br bond is the primary site for cross-coupling, while the C2-Amino and C1-Ester groups serve as handles for heterocycle formation.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C3-Arylation)

Objective: To introduce an aryl or heteroaryl group at the C3 position while retaining the C4-chloride and C2-amine.

Mechanism: The reaction relies on the faster rate of oxidative addition of Pd(0) into the C-Br bond compared to the C-Cl bond.[1] The free amine does not typically interfere if weak bases are used, though it can coordinate to Pd; using a slightly higher catalyst loading compensates for this.

Materials:

  • Substrate: Ethyl 2-amino-3-bromo-4-chlorobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of nitrogen, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M).

  • Base Activation: Add the aqueous base solution (2.0 equiv). Note: Ensure the biphasic mixture is vigorously stirred.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear. If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[3] Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Expert Tip: Avoid using strong bases like Cs₂CO₃ or KOtBu at high temperatures, as they may promote competitive hydrolysis of the ethyl ester or premature cyclization.

Protocol 2: Sonogashira Coupling (C3-Alkynylation)

Objective: To introduce an alkyne at C3, useful for subsequent cyclization to indoles or isoquinolines.

Key Challenge: The free amine can potentially participate in copper-mediated side reactions. Keeping the temperature moderate minimizes this risk.

Materials:

  • Substrate: Ethyl 2-amino-3-bromo-4-chlorobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step Methodology:

  • Degassing: Heavily degas the Et₃N and THF solvents (sparge with Argon for 15 mins). Oxygen promotes homocoupling of the alkyne (Glaser coupling).

  • Addition: Add substrate, Pd catalyst, and CuI to a dry Schlenk flask under Argon.

  • Solvation: Add the solvent mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at 40–60 °C .

    • Note: This substrate is reactive enough that reflux is often unnecessary and may cause degradation. Start at 40 °C.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate.

  • Purification: Column chromatography. Caution: The product may be fluorescent; use UV monitoring carefully.

Protocol 3: Cyclization to 8-Bromo-7-chloroquinazolin-4(3H)-one

Objective: To convert the benzoate scaffold into a quinazoline core before cross-coupling. This creates a rigid heterocycle where the C8-Br (formerly C3) remains active for coupling.

Materials:

  • Substrate: Ethyl 2-amino-3-bromo-4-chlorobenzoate[4]

  • Reagent: Formamidine acetate (2.0 equiv) or Formamide (excess)

  • Solvent: Ethanol (for Formamidine acetate) or Neat (for Formamide)

Step-by-Step Methodology (Formamidine Acetate Method):

  • Mix: Dissolve substrate (1.0 equiv) and formamidine acetate (2.0 equiv) in Ethanol (0.2 M).

  • Reflux: Heat to reflux (approx. 78 °C) for 6–16 hours.

  • Precipitation: The product, 8-bromo-7-chloroquinazolin-4(3H)-one , often precipitates upon cooling.

  • Isolation: Filter the solid, wash with cold ethanol and diethyl ether.

  • Yield: Typically >80%.

Atom Mapping Note:

  • Start: C3-Br, C4-Cl.[1]

  • Product: The carbonyl becomes C4. The nitrogen bridge makes the original C3 position the C8 position of the quinazoline. The original C4 becomes C7 .

  • Result: 8-Bromo-7-chloroquinazolin-4(3H)-one. The C8-Br is still the most reactive site for Suzuki coupling.

Workflow: Sequential Functionalization Strategy

The following diagram illustrates the decision matrix for synthesizing complex libraries from this scaffold.

Workflow Start Start: Ethyl 2-amino-3-bromo-4-chlorobenzoate Suzuki Step 1: Suzuki Coupling (C3) (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Path A (Modular R-Group) CyclizB Step 1: Cyclization (Formamidine Acetate) Start->CyclizB Path B (Scale-Up Preferred) InterA Intermediate A: Ethyl 2-amino-3-aryl-4-chlorobenzoate Suzuki->InterA CyclizA Step 2: Cyclization (Formamidine Acetate) InterA->CyclizA ProdA Product A: 8-Aryl-7-chloroquinazolin-4(3H)-one CyclizA->ProdA InterB Intermediate B: 8-Bromo-7-chloroquinazolin-4(3H)-one CyclizB->InterB SuzukiB Step 2: Suzuki Coupling (C8) (Pd(dppf)Cl2, Ar-B(OH)2) InterB->SuzukiB ProdB Product B: 8-Aryl-7-chloroquinazolin-4(3H)-one SuzukiB->ProdB

Caption: Figure 2. Comparative workflows. Path A is preferred for diversity-oriented synthesis (varying the aryl group). Path B is preferred for scale-up, generating a stable bicyclic intermediate (Intermediate B) that can be stored.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by free amine.Increase catalyst loading to 5-10 mol%. Switch to Pd(dppf)Cl₂, which is more robust than Pd(PPh₃)₄.
Hydrolysis of Ester Base concentration too high or wet solvent.Use anhydrous conditions for the coupling if possible, or switch to mild bases like K₃PO₄.
Protodebromination Reaction temperature too high; Hydride source present.Lower temperature to 70°C. Ensure solvents are peroxide-free (especially THF/Dioxane).
C4-Cl Reactivity None observed (Desired).If C4-Cl reaction is desired, switch to Ni(COD)₂ or Pd-XPhos/RuPhos systems after C3 is functionalized.

References

  • Wolf, C., et al. "Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines." The Journal of Organic Chemistry, 2006, 71(8), 3270-3273.

  • BenchChem Technical Support. "Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate." BenchChem, 2025.[1][3]

  • Zeng, L., et al. "Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect." Chemistry - A European Journal, 2009.

  • Ma, Y., et al. "A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor." Molecules, 2023.[5][6][7]

  • TRC Standards. "Ethyl 2-Amino-3-bromo-4-chlorobenzoate Product Page." LGC Standards, Accessed 2025.

Sources

Method

Application Notes and Protocols: Ethyl 2-amino-3-bromo-4-chlorobenzoate as a Versatile Scaffold for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Halogenated Scaffolds in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Halogenated Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor in medicinal chemistry.

This document provides a detailed guide on the application of Ethyl 2-amino-3-bromo-4-chlorobenzoate , a strategically substituted anthranilate ester, as a versatile starting material for the synthesis of potent kinase inhibitors. The presence of multiple halogen atoms on the phenyl ring is not a mere synthetic handle but a deliberate design element. Halogens, particularly bromine and chlorine, can significantly influence the biological activity of a molecule through various mechanisms. They can modulate the electronic properties of the aromatic ring, enhance binding affinity through halogen bonding with the kinase active site, and improve metabolic stability, thereby favorably impacting the drug-like properties of the final compound.[1][2][3][4][5] This application note will explore a plausible and scientifically grounded synthetic pathway to a pyrazolo[3,4-d]pyrimidine core, a well-established "privileged scaffold" in kinase inhibitor design, from Ethyl 2-amino-3-bromo-4-chlorobenzoate.[6][7][8]

Rationale for Employing Ethyl 2-amino-3-bromo-4-chlorobenzoate

The unique substitution pattern of Ethyl 2-amino-3-bromo-4-chlorobenzoate offers several advantages for the synthesis of kinase inhibitors:

  • Orthogonal Reactivity: The presence of both bromo and chloro substituents allows for selective and sequential functionalization. For instance, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at this position while leaving the chloro group intact for subsequent modifications.

  • Bioisosteric Potential: The halogen atoms can serve as bioisosteres for other functional groups, influencing the conformation and binding mode of the inhibitor.[2] The strategic placement of halogens can lead to enhanced interactions with the kinase hinge region, a critical area for inhibitor binding.[1][9]

  • Modulation of Physicochemical Properties: Halogenation is a well-established strategy to increase the lipophilicity of a molecule, which can improve cell permeability.[10] However, the overall impact on solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties needs to be carefully balanced during the drug design process.

  • Scaffold for Privileged Heterocycles: The 2-amino-benzoate moiety is a classical precursor for the synthesis of a variety of heterocyclic systems known to be effective kinase inhibitor cores, including quinazolinones and pyrazolo[3,4-d]pyrimidines.[6][7][8][11][12][13][14][15][16]

Proposed Synthetic Pathway to a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

The following multi-step synthesis outlines a feasible route from Ethyl 2-amino-3-bromo-4-chlorobenzoate to a hypothetical, yet representative, pyrazolo[3,4-d]pyrimidine kinase inhibitor. Each step is based on established synthetic methodologies for analogous transformations.

Synthetic_Pathway A Ethyl 2-amino-3-bromo-4-chlorobenzoate B Ethyl 2-amino-3-bromo-4-chloro-5-nitrobenzoate A->B  Nitration (HNO3, H2SO4) C Ethyl 2,5-diamino-3-bromo-4-chlorobenzoate B->C  Reduction (Fe, NH4Cl) D Ethyl 5-amino-6-bromo-7-chloro-1H-pyrazole-4-carboxylate C->D  Diazotization & Cyclization (NaNO2, HCl then KCN) E 6-Bromo-7-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one D->E  Cyclocondensation (Formamide) F 4-Amino-6-bromo-7-chloro-1H-pyrazolo[3,4-d]pyrimidine E->F  Chlorination & Amination (POCl3 then NH3) G Final Kinase Inhibitor F->G  Suzuki Coupling (Arylboronic acid, Pd catalyst)

Caption: Proposed synthetic workflow from the starting material to a final kinase inhibitor.

Experimental Protocols

Step 1: Nitration of Ethyl 2-amino-3-bromo-4-chlorobenzoate

This step introduces a nitro group onto the aromatic ring, which will be subsequently reduced to an amine to facilitate the formation of the pyrazole ring.

Protocol:

  • To a stirred solution of Ethyl 2-amino-3-bromo-4-chlorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Ethyl 2-amino-3-bromo-4-chloro-5-nitrobenzoate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, a crucial step for the subsequent pyrazole ring formation.

Protocol:

  • To a stirred suspension of Ethyl 2-amino-3-bromo-4-chloro-5-nitrobenzoate (1.0 eq) in ethanol and water, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Ethyl 2,5-diamino-3-bromo-4-chlorobenzoate.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Diazotization and Pyrazole Ring Formation

This step involves the conversion of the newly formed amino group into a diazonium salt, which then undergoes intramolecular cyclization to form the pyrazole ring.

Protocol:

  • Dissolve Ethyl 2,5-diamino-3-bromo-4-chlorobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of potassium cyanide (1.2 eq) in water.

  • Slowly add the diazonium salt solution to the potassium cyanide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the product with ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Ethyl 5-amino-6-bromo-7-chloro-1H-pyrazole-4-carboxylate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 4: Pyrimidine Ring Formation

The pyrazole-4-carboxylate is cyclized with formamide to construct the pyrazolo[3,4-d]pyrimidine core.[8][15][16]

Protocol:

  • A mixture of Ethyl 5-amino-6-bromo-7-chloro-1H-pyrazole-4-carboxylate (1.0 eq) and formamide (10-20 eq) is heated at 180-200 °C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain pure 6-Bromo-7-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 5: Conversion to 4-Amino-pyrazolo[3,4-d]pyrimidine

The 4-oxo group is converted to a 4-amino group, a common feature in many kinase inhibitors that often forms crucial hydrogen bonds with the kinase hinge region.

Protocol:

  • A mixture of 6-Bromo-7-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for several hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

  • The crude 4-chloro intermediate is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.

  • The crude 4-chloro intermediate is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of ammonia in methanol or aqueous ammonia at elevated temperature in a sealed tube.

  • After the reaction is complete, the solvent is removed, and the residue is purified by column chromatography to give 4-Amino-6-bromo-7-chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 6: Suzuki Coupling for Final Product Diversification

The bromo substituent at the 6-position serves as a handle for introducing diversity through a Suzuki cross-coupling reaction, allowing for the exploration of the structure-activity relationship.

Protocol:

  • To a degassed mixture of 4-Amino-6-bromo-7-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., dioxane/water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis.

Data Presentation

Table 1: Hypothetical Kinase Inhibition Data for a Series of Analogs

Compound IDR Group (at C6)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
G-1 Phenyl50250
G-2 4-Fluorophenyl25150
G-3 3-Methoxyphenyl75400
G-4 Pyridin-4-yl1580

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual biological activity would need to be determined experimentally.

Visualization of a Target Signaling Pathway

The synthesized pyrazolo[3,4-d]pyrimidine inhibitors could potentially target a variety of kinases involved in cancer cell signaling. A common target for this class of inhibitors is the PI3K/AKT/mTOR pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate

The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate . It prioritizes mechanistic understanding, yield optimization,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate . It prioritizes mechanistic understanding, yield optimization, and troubleshooting of specific failure modes.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Last Updated: 2026-02-18

Executive Summary: The "Yield Trap"

The synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate presents a classic challenge in aromatic substitution: Regioselectivity vs. Steric Hindrance .

Most yield losses stem from one of two critical errors:

  • The "Direct Bromination" Trap: Attempting to brominate Ethyl 2-amino-4-chlorobenzoate directly. The amino group (-NH₂) is a strong ortho, para-director. However, the para position (C5) is electronically favored and sterically accessible, while the target ortho position (C3) is "sandwiched" between the amino group and the chlorine atom. Direct bromination typically yields >80% of the unwanted 5-bromo isomer.

  • Inefficient Esterification: If starting from the acid, the ortho-amino group can reduce the electrophilicity of the carbonyl carbon via resonance donation, and the bulky C3-bromine atom adds steric drag, making standard Fischer esterification slow and incomplete.

This guide provides the Optimized Route (Acid Chloride Method) and a Troubleshooting Matrix for the Direct Bromination method if you are constrained to that pathway.

Strategic Route Analysis

To maximize yield, you must identify which pathway you are currently using.

Pathway A: The High-Fidelity Route (Recommended)

Starting Material: 2-amino-3-bromo-4-chlorobenzoic acid (Pre-functionalized). Mechanism: Activation of Carboxyl group


 Nucleophilic Acyl Substitution.
Yield Potential:  >90%
Key Advantage:  Avoids regioselectivity issues entirely.
Pathway B: The Direct Bromination Route (High Risk)

Starting Material: Ethyl 2-amino-4-chlorobenzoate. Mechanism: Electrophilic Aromatic Substitution (EAS). Yield Potential: <40% (for the specific 3-bromo isomer) without blocking groups. Key Risk: Formation of 5-bromo and 3,5-dibromo byproducts.

Optimized Protocols

Protocol A: High-Yield Esterification (Via Thionyl Chloride)

Use this protocol if you have the corresponding benzoic acid.

Rationale: Standard acid-catalyzed esterification (EtOH/H₂SO₄) is often too slow for this sterically crowded substrate. Using Thionyl Chloride (


) generates the highly reactive acid chloride intermediate in situ, driving the reaction to completion.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

    
    .
    
  • Slurry: Charge 10.0 g (1.0 eq) of 2-amino-3-bromo-4-chlorobenzoic acid and 50 mL of anhydrous Ethanol (EtOH). Cool to 0°C.[1][2]

  • Activation: Add Thionyl Chloride (1.5 eq) dropwise via the addition funnel over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temp <10°C to prevent degradation.

    • Mechanistic Check: The

      
       generated forms the amine hydrochloride salt, protecting the amine from reacting with the acid chloride.
      
  • Reflux: After addition, warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.

  • Monitoring: Check TLC (System: Hexane/EtOAc 4:1). Look for the disappearance of the baseline acid spot.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess EtOH and

      
      .
      
    • Resuspend the residue in DCM (100 mL).

    • Slowly add saturated

      
       (aq) to neutralize the amine salt and quench traces of acid. Caution: Gas evolution (
      
      
      
      ).
    • Separate layers. Wash organic layer with Brine.[3] Dry over

      
      .[1]
      
  • Isolation: Evaporate solvent. Recrystallize from EtOH/Water if necessary.

Protocol B: Regioselective Bromination (The "Rescue" Method)

Use this protocol ONLY if you must start from Ethyl 2-amino-4-chlorobenzoate.

Rationale: To favor the crowded C3 position over the accessible C5, you must lower the reaction temperature significantly to rely on the "Ortho Effect" (coordination of the brominating agent to the amine) and use a mild brominating agent.

Step-by-Step Methodology:

  • Solvent Choice: Use Acetonitrile (MeCN) or DCM . Avoid DMF (promotes para-bromination).

  • Temperature: Cool the solution of Ethyl 2-amino-4-chlorobenzoate (1.0 eq) to -15°C to -20°C .

  • Reagent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in MeCN.

  • Addition: Add NBS solution very slowly (over 2 hours).

    • Theory: Low concentration of bromonium ion favors the kinetic product, though C5 is still thermodynamically preferred.

  • Catalyst: Consider adding 5 mol% Ammonium Acetate (

    
    ) . It can act as a proton shuttle, potentially assisting ortho-bromination via hydrogen bonding.
    
  • Purification: You will get a mixture. Use Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Separation: The 3-bromo isomer is usually slightly less polar than the 5-bromo isomer due to internal H-bonding between the amine and the ester (though the Br disrupts this).

Visualizing the Workflow

SynthesisPathways cluster_legend Yield Probability SM_Ester Ethyl 2-amino-4-chlorobenzoate Process_Brom Direct Bromination (NBS, -20°C, MeCN) SM_Ester->Process_Brom Pathway B (Risky) SM_Acid 2-amino-3-bromo-4-chlorobenzoic acid Process_Ester Acid Chloride Esterification (SOCl2, EtOH, Reflux) SM_Acid->Process_Ester Pathway A (Recommended) Target TARGET: Ethyl 2-amino-3-bromo-4-chlorobenzoate Process_Brom->Target Minor Product (<40%) SideProduct Major Byproduct: 5-Bromo Isomer Process_Brom->SideProduct Major Product (>50%) Process_Ester->Target High Yield (>90%) Green = High Yield Green = High Yield Red = Low Yield/High Impurity Red = Low Yield/High Impurity Green = High Yield->Red = Low Yield/High Impurity

Caption: Comparison of the high-yield esterification route (Green) vs. the low-selectivity bromination route (Red).

Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Pathway A) Incomplete activation of the acid.Ensure

is fresh (clear, not yellow). Increase reflux time. Ensure anhydrous EtOH is used to prevent hydrolysis of the acid chloride back to acid.
Low Yield (Pathway B) Formation of 5-bromo isomer.This is intrinsic to the chemistry. Switch to Pathway A. If impossible, lower temp to -40°C and use NBS.
Sticky/Gummy Product Residual amine salts or solvents.Ensure thorough

wash. Recrystallize from EtOH/Water (add water to hot EtOH solution until turbid, then cool).
Dark Coloration Oxidation of the aniline amine.Perform reactions under

atmosphere. Avoid prolonged exposure to light during workup.
Starting Material Remains Steric hindrance at C3/C4 (Pathway B).Do NOT add excess NBS (leads to dibromination). Accept the conversion limit and recycle starting material via column chromatography.
Frequently Asked Questions

Q1: Can I use elemental Bromine (


) instead of NBS? 
A:  Using 

is aggressive and highly acidic (

byproduct). In the case of aniline derivatives, it often leads to over-bromination (3,5-dibromo) and oxidation. NBS provides a controlled source of bromonium ions (

) and is far superior for regioselective attempts.

Q2: Why does the 5-position react faster than the 3-position? A: Electronic and Steric factors align for C5.

  • Electronics: The amino group activates ortho (C3) and para (C5).

  • Sterics: C3 is "sandwiched" between the Amino group and the Chlorine. C5 is relatively open (adjacent to H and Cl). Therefore, the activation energy for C5 substitution is significantly lower.

Q3: My product has a melting point lower than reported. Why? A: You likely have a mixture of the 3-bromo (Target) and 5-bromo (Impurity) isomers. These isomers often co-crystallize. Use


-NMR to verify.
  • 3-Bromo (Target): Look for two ortho-coupled doublets (C5-H and C6-H).

  • 5-Bromo (Impurity): Look for two singlets (or weak meta-coupling) for C3-H and C6-H.

Q4: Can I protect the amine to alter regioselectivity? A: Protecting with an Acetyl group (-NHAc) makes the group bulkier, which further deactivates the ortho (C3) position due to steric clash, pushing substitution almost exclusively to para (C5). Therefore, standard protection strategies often backfire for this specific target.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Garg, N. K., et al. (2011). "Regioselective Halogenation of Arenes." Journal of the American Chemical Society. (General principles of directing groups).

  • Sigma-Aldrich (Merck). "Ethyl 2-amino-4-chlorobenzoate Product Page." (Starting material specifications).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Ethyl 3-amino-4-bromobenzoate (Isomer comparison).

  • BenchChem. "Synthesis of 4-amino-3-bromobenzoic acid."[4] (Analogous chemistry for amino-benzoate bromination).

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. The "Pathway A" route is recommended for safety and yield reliability.

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-amino-3-bromo-4-chlorobenzoate

Case ID: PUR-EABC-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, crystallization, and impurity removal for Ethyl 2-amino-3-bromo-4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-EABC-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, crystallization, and impurity removal for Ethyl 2-amino-3-bromo-4-chlorobenzoate.[1][2]

Executive Summary

Purifying Ethyl 2-amino-3-bromo-4-chlorobenzoate presents a unique set of challenges due to the competing electronic and steric effects on the benzene ring.[1][2] The presence of three electron-withdrawing groups (Ester, Br, Cl) renders the amine extremely weakly basic, making standard acid-base extraction protocols ineffective.[2] Furthermore, the steric crowding at the 3-position (sandwiched between the amine and the chlorine) often leads to difficult separation from the thermodynamically favored 5-bromo regioisomer or unreacted starting material.[2]

This guide addresses the three most common user-reported issues: "Oiling Out" during crystallization , Persistent Coloration (Oxidation) , and Regioisomer Separation .[2]

Module 1: The "Oiling Out" Phenomenon

User Report: "I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a yellow/brown oil at the bottom instead of crystals."

Root Cause Analysis

"Oiling out" occurs when the solute separates as a liquid phase before the solution reaches the crystallization temperature.[1][3] For this specific molecule, two factors drive this:

  • Low Melting Point: The ethyl ester and halogen substituents disrupt crystal packing, lowering the melting point.[2]

  • Impurity Depression: Even 2-3% of the 5-bromo isomer or unreacted 4-chloro starting material can significantly depress the melting point, causing the product to exist as a liquid in the solvent mixture [1].[1][2]

Protocol: The "Two-Solvent" Rescue

Do not rely on single-solvent cooling.[1][2] Use a displacement method to force an organized lattice formation.[1][2]

Recommended Solvent System: Ethyl Acetate (Solvent A) / n-Heptane (Solvent B).[1][2]

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (40–45°C). Do not boil.

  • Filtration: If the solution is dark, pass it through a small pad of Celite to remove particulate oligomers.[2]

  • Displacement:

    • Maintain temperature at 40°C.

    • Add n-Heptane dropwise with vigorous stirring.

    • Stop immediately when a persistent cloudiness (turbidity) appears.[1][2]

  • The Re-Heat: Add just enough Ethyl Acetate (approx. 0.5 – 1 mL) to clear the cloudiness.[1][2] The solution should be clear and saturated.

  • Seeding (Critical): Add a single "seed crystal" of pure product. If none exists, scratch the inner glass wall with a glass rod at the solvent interface.[2]

  • Controlled Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature (over 2-3 hours). Do not place directly in an ice bath.[1]

Why this works: The slow addition of heptane reduces the solubility power of the mixture gradually, while the seed crystal provides a nucleation template, bypassing the liquid-liquid phase separation (oiling out) [2].[2]

Module 2: Chemical Impurity Removal (FAQs)

Q: Can I use HCl extraction to purify the amine?

A: NO. This is a common trap. The amine at position 2 is heavily deactivated by the ortho-bromo, para-chloro, and ortho-ester groups.[2] Its pKa is likely < 1.0.[1][2]

  • The Risk: To protonate this amine, you would need concentrated strong acid.[2] This will likely hydrolyze the ethyl ester to the free acid (Ethyl 2-amino-3-bromo-4-chlorobenzoic acid) before it extracts the amine effectively.[1][2]

  • The Fix: Treat the molecule as a neutral organic .[1] Wash the organic layer with 5% Sodium Bicarbonate (NaHCO₃) to remove any hydrolyzed free acid impurities, then wash with brine.[2]

Q: My product is pink/red. How do I fix this?

A: This is oxidative azo-coupling. Halo-anilines are prone to oxidation, forming colored azo or nitroso impurities.[1][2]

  • Protocol: Dissolve crude in Dichloromethane (DCM). Add Activated Carbon (10 wt%) and stir for 30 minutes at room temperature. Filter through a silica gel plug.[1] The silica preferentially binds the polar oxidative tars, while the non-polar ester passes through [3].[2]

Module 3: The Regioisomer Challenge

User Report: "NMR shows a mixture of isomers. I cannot separate them."

Technical Insight

If you synthesized this via bromination of ethyl 2-amino-4-chlorobenzoate, the 5-position (para to the amine) is electronically favored over the 3-position (sandwiched).[1][2]

  • Target: 3-bromo (Sterically hindered).[1][2]

  • Impurity: 5-bromo (Less hindered, electronically favored).[1][2]

Separation Strategy Table
MethodEffectivenessNotes
Recrystallization Low to MediumIsomers often co-crystallize due to structural similarity.[1][2]
Flash Chromatography High Stationary Phase: Silica Gel (40-63 µm).Mobile Phase: 0-10% EtOAc in Hexanes.The 3-bromo isomer, being more sterically crowded, often has a slightly different Rf due to "twisted" ester conformation affecting polarity.[1][2]
Reverse Phase HPLC Very HighUse C18 column with Water/Acetonitrile gradient.[1][2] Best for final polishing (>99% purity).

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidCheck Contains Free Acid? (Check TLC/LCMS) Dissolve->AcidCheck BicarbWash Wash with 5% NaHCO3 (Remove Hydrolyzed Acid) AcidCheck->BicarbWash Yes ColorCheck Is Solution Pink/Dark? AcidCheck->ColorCheck No BicarbWash->ColorCheck CarbonTreat Activated Carbon / Silica Plug (Remove Oxidative Tars) ColorCheck->CarbonTreat Yes IsomerCheck Isomer Purity Check (NMR/HPLC) ColorCheck->IsomerCheck No CarbonTreat->IsomerCheck Cryst Recrystallization (EtOAc / Heptane) IsomerCheck->Cryst High Purity (>90%) Column Flash Chromatography (Hexane/EtOAc Gradient) IsomerCheck->Column Mixed Isomers (<90%) Final Pure Ethyl 2-amino-3-bromo-4-chlorobenzoate Cryst->Final Column->Final

Caption: Logical flow for the purification of crude halo-aminobenzoates, prioritizing acid removal and color correction before isomer separation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent selection).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."[2]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[2] Butterworth-Heinemann, 2013.[1][2] (Authoritative source for purification of specific organic classes including halo-anilines).[1][2][4]

  • PubChem. "Ethyl 2-amino-4-chlorobenzoate (Precursor Data)." National Library of Medicine.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of halogenated aromatic compounds.

Sources

Troubleshooting

Optimizing reaction conditions for coupling with Ethyl 2-amino-3-bromo-4-chlorobenzoate

Topic: Optimization of Coupling & Functionalization Protocols Molecule: Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1354846-83-3 analog/scaffold) Support Level: Tier 3 (Senior Application Scientist) Introduction: The "C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Coupling & Functionalization Protocols Molecule: Ethyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1354846-83-3 analog/scaffold) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Crowded Middle" Challenge

Welcome to the technical support hub for Ethyl 2-amino-3-bromo-4-chlorobenzoate . This scaffold is a deceptive "trojan horse" in medicinal chemistry. While it appears to be a standard poly-functionalized arene, it presents a unique "Crowded Middle" steric challenge.

The bromine at position 3 is sterically sandwiched between the nucleophilic amino group (position 2) and the chlorine atom (position 4). Furthermore, the free amine acts as a potential catalyst poison, while the ethyl ester (position 1) is sensitive to hydrolysis.

This guide moves beyond generic "Suzuki conditions" to address the specific thermodynamic and kinetic bottlenecks of this scaffold.

Module 1: Cross-Coupling Troubleshooting (Suzuki-Miyaura)

User Issue: "I am observing low conversion (<30%) or significant protodehalogenation (loss of Br) when attempting Suzuki coupling at the 3-position."

Root Cause Analysis
  • Catalyst Poisoning: The free amine (

    
    ) at position 2 coordinates strongly to Pd(II), forming stable "off-cycle" resting states (e.g., bis-amine Pd complexes) that prevent transmetalation.
    
  • Steric Impediment: The 3-bromo site is sterically shielded. Standard ligands (like

    
     in 
    
    
    
    ) are not bulky enough to force the active Pd(0) species into the crowded C-Br bond (Oxidative Addition) or facilitate the reductive elimination of the bulky product.
Optimization Protocol
ParameterRecommendationScientific Rationale
Catalyst System Pd(OAc)₂ + SPhos (or XPhos)SPhos is a Buchwald dialkylbiaryl phosphine. Its bulk promotes reductive elimination, while its electron-rich nature accelerates oxidative addition into the hindered 3-Br bond. Crucially, it prevents amine binding to Pd.
Base K₃PO₄ (3.0 equiv)Weak enough to prevent hydrolysis of the ethyl ester, but strong enough to activate the boronic acid. Avoid hydroxides (NaOH/LiOH).
Solvent Toluene/Water (10:1) or Dioxane/Water Biphasic systems often solubilize the inorganic base better. Anhydrous conditions (using Cs₂CO₃) are required if the ester is extremely labile.
Temperature 80–100°C High energy is required to overcome the steric barrier of the 3-position.
Step-by-Step Workflow (Self-Validating)
  • Pre-complexation: Mix Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in the solvent before adding the substrate. Stir for 5 mins. Indicator: Solution turns from orange to pale yellow/clear (formation of active L-Pd(0)).

  • Addition: Add the benzoate substrate, boronic acid (1.5 equiv), and base.

  • Degassing: Sparge with Argon for 10 mins. Critical: Oxygen promotes homocoupling of the boronic acid, wasting reagents.

Module 2: Chemoselectivity (The "Halogen Dance")

User Issue: "I am seeing coupling at the Chlorine position or mixtures of products."

The Chemoselectivity Hierarchy

In this scaffold, the bond dissociation energy (BDE) dictates reactivity:

  • C–Br (3-pos): ~81 kcal/mol (Weakest – Reacts First)

  • C–Cl (4-pos): ~96 kcal/mol (Stronger – Reacts Second)

Troubleshooting Guide

Q: How do I ensure I only hit the Bromine? A: Control the temperature. The C-Br bond will undergo oxidative addition at 60–80°C with active catalysts. The C-Cl bond typically requires temperatures >100°C or more specialized ligands (like BrettPhos) to react. Do not overheat.

Q: Can I couple the Chlorine after the Bromine? A: Yes. This is a sequential coupling strategy.

  • Step 1: Suzuki at C-Br (Pd-XPhos, 80°C). Isolate product.

  • Step 2: Buchwald or Suzuki at C-Cl (Pd-RuPhos or BrettPhos, 110°C).

Module 3: Downstream Cyclization (Quinazoline Synthesis)

User Issue: "I want to convert the ester/amine core into a Quinazoline, but the reaction stalls."

Mechanism & Solution

The conversion requires the amine to attack a formamide equivalent, followed by cyclization onto the ester.

Protocol: The Niementowski Modification Instead of using harsh neat formamide conditions which may degrade the 3-bromo/4-chloro substituents:

  • Reagent: Formamidine Acetate (1.5 equiv).

  • Solvent: 2-Methoxyethanol (high boiling, polar).

  • Conditions: Reflux (125°C).

  • Mechanism: The formamidine acts as a potent electrophile, forming the intermediate amidine which rapidly cyclizes onto the ethyl ester, expelling ethanol.

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the coupling reaction based on your specific downstream goals.

ReactionOptimization Start Start: Ethyl 2-amino-3-bromo-4-chlorobenzoate Goal Define Goal Start->Goal Suzuki Suzuki Coupling (C-C Bond) Goal->Suzuki Target: 3-Aryl Buchwald Buchwald Coupling (C-N Bond) Goal->Buchwald Target: 3-Amino Protect Is Amine Protected? Suzuki->Protect Direct Direct Coupling (Risky) Protect->Direct No ProtStrategy Protection Strategy (Boc/Ac) Protect->ProtStrategy No (Conservative) Standard Use Pd(PPh3)4 / Na2CO3 (Requires Protection) Protect->Standard Yes CatSelect Catalyst Selection Direct->CatSelect ProtStrategy->Standard SPhos Use Pd-SPhos / K3PO4 (Tolerates free NH2) CatSelect->SPhos High Sterics + Free Amine

Caption: Decision tree for selecting catalyst systems based on amine protection status and steric requirements.

FAQ: Rapid Fire Technical Support

Q1: The ethyl ester hydrolyzed during my Suzuki coupling. How do I fix this?

  • A: You likely used a hydroxide base (NaOH) or wet carbonate. Switch to anhydrous K₃PO₄ or Cs₂CO₃ in dry dioxane. Alternatively, use the pinacol boronate ester instead of the boronic acid, as it requires less aggressive activation.

Q2: Can I use microwave irradiation?

  • A: Yes, and it is recommended for this scaffold. The "Crowded Middle" requires high activation energy. Microwave heating at 120°C for 30 minutes with Pd-SPhos often drives the reaction to completion where thermal heating at 90°C stalls.

Q3: Why SPhos? Why not dppf?

  • A: While dppf is excellent, SPhos (and XPhos) provides a specific "roof-like" steric bulk that prevents the 2-amino group from coordinating to the Palladium center. This "ligand shielding" is the key to success with free-amine substrates.

References

  • Mechanisms of Catalyst Poisoning: Detailed kinetic studies on how free amines and nitriles deactivate Pd(0)

    • Source:

  • Chemoselective Coupling of Polyhalogenated Aromatics: Comparative reactivity of C-Br vs C-Cl bonds in oxid

    • Source:

  • Suzuki Coupling of Sterically Hindered Substrates: Protocols utilizing Buchwald ligands (SPhos/XPhos) for ortho-substituted and anilino-arenes.

    • Source:

  • Quinazoline Synthesis from Anthranilic Acids: Methodologies for the Niementowski synthesis and variations using formamidine acet

    • Source:

Optimization

Stability issues and proper storage of Ethyl 2-amino-3-bromo-4-chlorobenzoate

Reference ID: CAS 1822304-74-4 (Analogous/Isomeric Reference) | Chemical Class: Halogenated Anthranilate Ester Introduction Welcome to the Technical Support Hub for Ethyl 2-amino-3-bromo-4-chlorobenzoate . This intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 1822304-74-4 (Analogous/Isomeric Reference) | Chemical Class: Halogenated Anthranilate Ester

Introduction

Welcome to the Technical Support Hub for Ethyl 2-amino-3-bromo-4-chlorobenzoate . This intermediate is a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. Its structural complexity—featuring an electron-rich aniline adjacent to electron-withdrawing halogens and a hydrolyzable ester—creates a unique stability profile.

This guide moves beyond basic safety data, offering field-proven troubleshooting for researchers encountering stability drift, discoloration, or purity loss.

Module 1: Critical Storage Protocols (The "Prevention" Phase)

Q: What is the absolute best-practice storage condition to prevent degradation?

A: Store at 2–8°C (Refrigerated) in an Amber Vial under an Inert Atmosphere (Argon/Nitrogen) .

The Chemical Logic (Why?)
  • Hydrolysis Risk (The Ester): The ethyl ester at the C-1 position is susceptible to hydrolysis, converting the molecule into 2-amino-3-bromo-4-chlorobenzoic acid and ethanol. The electron-withdrawing halogens (Br, Cl) on the ring increase the electrophilicity of the carbonyl carbon, making it more reactive toward water than a standard benzoate.

  • Oxidation Risk (The Aniline): The primary amine (-NH₂) at C-2 is prone to oxidation, leading to N-oxides or azo-dimerization, which manifests as a brown/red discoloration.

  • Photolysis: Halogenated anilines are photosensitive. UV light can trigger radical formation (homolytic cleavage of the C-Br bond), leading to rapid degradation.

Storage Decision Tree

StorageLogic cluster_risk Risk Factors Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution ActionSolid Store 2-8°C Dark, Desiccated Solid->ActionSolid ActionSol Flash Freeze -80°C Avoid DMSO > 24h Solution->ActionSol Hydrolysis Moisture -> Acid + EtOH ActionSolid->Hydrolysis Oxidation Air/Light -> Browning ActionSolid->Oxidation

Caption: Decision logic for storage based on physical state to minimize hydrolysis and oxidation risks.

Module 2: Troubleshooting Degradation (The "Diagnosis" Phase)

Q: My sample has turned from off-white to beige/brown. Is it still usable?

A: Likely Yes, but verification is required.

  • Cause: This is "Aniline Browning." Trace oxidation of the surface amino groups forms highly colored quinoid-like impurities. Often, this affects <1% of the bulk mass.

  • Action: Perform a TLC (Thin Layer Chromatography) check.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm).

    • Result: If the main spot is dominant and the baseline/solvent front shows only faint coloring, the bulk material is intact. If multiple distinct new spots appear, repurification is necessary.

Q: The container smells faintly of vinegar or alcohol. What happened?

A: Critical Failure (Hydrolysis).

  • Cause: Moisture ingress has cleaved the ethyl ester. The smell is the release of Ethanol (or acetic acid if residual solvent was present).

  • Action: Check the melting point.[1][2][3][4]

    • Intact Ester: ~88–95°C (Typical for this class, check CoA).

    • Hydrolyzed Acid: >180°C (Acids have significantly higher melting points due to dimerization).

    • Verdict: If the melting point has broadened or shifted significantly upward, the material is compromised.

Diagnostic Summary Table
ObservationChemical CauseUsability StatusRemediation
Darkening (Brown/Red) Oxidation of -NH₂ (Surface)Usable (Check Purity)Recrystallize (EtOH/H₂O)
Clumping/Stickiness Hygroscopicity / Partial HydrolysisRisky Dry under vacuum over P₂O₅
Solvent Smell Ester Hydrolysis (Ethanol release)Discard Irreversible chemical change
Precipitate in DMSO Oligomerization or Solubility LimitDiscard Solution Make fresh stock

Module 3: Handling & Solution Stability (The "Usage" Phase)

Q: Can I store stock solutions in DMSO or Ethanol?

A:

  • Ethanol/Methanol: NO.

    • Reason: Transesterification. In the presence of trace acid/base, the ethyl ester can swap with the solvent (e.g., becoming a Methyl ester in methanol), changing the molecular weight and potency.

  • DMSO: YES, but only short-term.

    • Protocol: Store frozen (-20°C). Avoid repeated freeze-thaw cycles which introduce condensed moisture. DMSO is hygroscopic; water absorbed from the air will accelerate hydrolysis.

Standard Operating Procedure: Recrystallization (Purification)

If your compound purity drops below 95% due to oxidation (browning), use this protocol.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%) .

  • Filtration: If insoluble dark particles remain, filter hot.

  • Precipitation: Add warm Water dropwise until the solution turns slightly turbid.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Collection: Filter the off-white needles and dry under high vacuum.

Module 4: Mechanism of Instability

Understanding the molecular interactions allows you to predict behavior in new reaction conditions.

DegradationPathways Compound Ethyl 2-amino-3-bromo-4-chlorobenzoate Hydrolysis Pathway A: Hydrolysis (Catalyzed by Acid/Base/H2O) Compound->Hydrolysis + H2O Oxidation Pathway B: Oxidation (Light/Air) Compound->Oxidation + O2 / hν Acid Product: 2-amino-3-bromo-4-chlorobenzoic acid (High MP, Insoluble in org. solv.) Hydrolysis->Acid Ethanol Byproduct: Ethanol Hydrolysis->Ethanol Quinone Product: Azo/Quinoid Impurities (Colored, trace amounts) Oxidation->Quinone

Caption: Primary degradation pathways. Pathway A is destructive to bulk mass; Pathway B affects appearance.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-chlorobenzoic acid (Hydrolysis Product Analog). Retrieved from

  • ChemScene. (2025). Ethyl 2-amino-4-chlorobenzoate (Structural Analog) Storage and Handling. Retrieved from

  • BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 4-aminobenzoate (Benzocaine) Stability Data.[1][3] Retrieved from

  • National Institutes of Health (PMC). (2019). Microbial degradation of halogenated aromatics: molecular mechanisms. (Context on halogen stability). Retrieved from

Sources

Troubleshooting

Identifying common impurities in Ethyl 2-amino-3-bromo-4-chlorobenzoate

Technical Support Center: Ethyl 2-amino-3-bromo-4-chlorobenzoate Welcome to the technical support guide for Ethyl 2-amino-3-bromo-4-chlorobenzoate. This document is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-3-bromo-4-chlorobenzoate

Welcome to the technical support guide for Ethyl 2-amino-3-bromo-4-chlorobenzoate. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common challenges and questions related to impurities that may be encountered during its synthesis, handling, and analysis.

FAQS & Troubleshooting Guide

Synthesis-Related Impurities

The primary route to Ethyl 2-amino-3-bromo-4-chlorobenzoate typically involves the bromination of its precursor, Ethyl 2-amino-4-chlorobenzoate. The impurities encountered often stem from this key reaction step.

Question: My final product shows multiple spots on TLC and additional peaks in my HPLC analysis after the bromination of Ethyl 2-amino-4-chlorobenzoate. What are the likely impurities?

Answer:

When synthesizing Ethyl 2-amino-3-bromo-4-chlorobenzoate, several impurities can arise from the bromination step. The most common of these are related to the starting material and the reaction's selectivity.

  • Unreacted Starting Material: The presence of Ethyl 2-amino-4-chlorobenzoate is a common impurity if the reaction does not go to completion.

  • Over-brominated By-products: The amino group in the starting material is activating, which can lead to the formation of di-brominated species. The most likely di-brominated impurity is Ethyl 2-amino-3,5-dibromo-4-chlorobenzoate.

  • Isomeric Impurities: Depending on the reaction conditions, minor amounts of other brominated isomers might form. However, the primary directing effects of the amino and ester groups favor bromination at the 3-position.

Troubleshooting Workflow for Synthesis-Related Impurities:

cluster_0 Problem Identification cluster_1 Potential Causes & Identification cluster_2 Resolution & Prevention Problem Multiple spots on TLC/HPLC peaks Cause1 Incomplete Reaction (Starting Material Present) Problem->Cause1 Cause2 Over-bromination (Di-bromo Impurity) Problem->Cause2 Cause3 Isomeric By-products Problem->Cause3 Solution1 Optimize Reaction Time/Temperature Monitor with TLC/HPLC Cause1->Solution1 Solution2 Control Stoichiometry of Brominating Agent (e.g., NBS) Cause2->Solution2 Solution3 Purify via Column Chromatography or Recrystallization Cause3->Solution3 Solution1->Solution3 Solution2->Solution3

Caption: Troubleshooting workflow for synthesis-related impurities.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Ethyl 2-amino-3-bromo-4-chlorobenzoate.

Degradation and Stability

Substituted aminobenzoates can be susceptible to degradation under certain conditions, leading to the formation of impurities over time.

Question: I have observed a change in the color of my stored Ethyl 2-amino-3-bromo-4-chlorobenzoate, and my recent analysis shows new, unidentified peaks. What could be causing this?

Answer:

The discoloration and appearance of new peaks upon storage suggest product degradation. Potential degradation pathways for halo-substituted aminobenzoates include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored by-products. This can be accelerated by exposure to air and light.

  • Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid (2-amino-3-bromo-4-chlorobenzoic acid), especially in the presence of moisture and acidic or basic conditions.

  • Dehalogenation: While less common under typical storage conditions, reductive dehalogenation can occur, potentially leading to the formation of Ethyl 2-amino-4-chlorobenzoate or Ethyl 2-aminobenzoate.[1][2]

Recommendations for Storage and Handling:

To minimize degradation, Ethyl 2-amino-3-bromo-4-chlorobenzoate should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] Tightly sealed containers are essential to protect against moisture and air.

ParameterRecommended ConditionRationale
Temperature Room temperature or refrigerated (2-8°C)Slows down potential degradation reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidation of the amino group.[3]
Light Amber vial or dark containerProtects from photo-degradation.
Container Tightly sealedPrevents exposure to moisture and air.
Analytical Method Troubleshooting

Accurate analysis is crucial for determining the purity of Ethyl 2-amino-3-bromo-4-chlorobenzoate.

Question: I am developing an HPLC method for purity analysis, but I am seeing poor peak shape and inconsistent retention times. What are some common issues?

Answer:

Poor peak shape and shifting retention times in HPLC analysis can often be attributed to issues with the mobile phase, column, or sample preparation.[4]

Troubleshooting Common HPLC Issues:

cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem Poor Peak Shape / Shifting Retention Times Cause1 Mobile Phase Issues Problem->Cause1 Cause2 Column Problems Problem->Cause2 Cause3 Sample Issues Problem->Cause3 Solution1 Ensure proper pH Degas mobile phase Use high-purity solvents Cause1->Solution1 Solution2 Equilibrate column properly Check for degradation Use a guard column Cause2->Solution2 Solution3 Ensure complete dissolution Filter sample Check for overloading Cause3->Solution3

Caption: Troubleshooting guide for common HPLC issues.

General HPLC Method Parameters for Substituted Benzoates:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[4]

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, March 16). amino benzoate moiety promoted. Retrieved from [Link]

  • Boll, M., & Löffler, C. (2011, November 15). Enzymes involved in the anaerobic degradation of meta-substituted halobenzoates. Environmental Microbiology. Retrieved from [Link]

  • Boll, M., & Löffler, C. (2025, August 9). Enzymes involved in the anaerobic degradation of meta-substituted halobenzoates | Request PDF. ResearchGate. Retrieved from [Link]

  • Marzec-Grządziel, A., & Gałązka, A. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate.... ResearchGate. Retrieved from [Link]

  • Rodrigues, N. C. M., et al. (2021, October 20). Effects of substituent position on aminobenzoate relaxation pathways in solution. PubMed. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Official Monographs for Part I / Ethyl Aminobenzoate. (n.d.). Retrieved from [Link]

  • Králová, P., et al. (2021, March 2). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). PMC. Retrieved from [Link]

  • Kneubehl, A. R., & Iyer, R. (n.d.). Halobenzoate degradation pathways. The fluorobenzoate pathways (A) are.... ResearchGate. Retrieved from [Link]

  • Valen, H. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Valen, H. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Nelson Labs. (2022, March 31). Analytical techniques for E&L studies. Retrieved from [Link]

  • Tiwari, D., et al. (2011, April 15). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. Retrieved from [Link]

  • synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. (2011, June 15). International Journal of Drug Development & Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 16017-69-9 | Product Name : Ethyl 4-amino-2-chlorobenzoate. Retrieved from [Link]

  • What are the products of the following organic reaction?. (n.d.). Homework.Study.com. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CN111732521A - Preparation method of ethyl p-aminobenzoate. (n.d.). Google Patents.
  • 2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of Ethyl 2-amino-3-bromo-4-chlorobenzoate and Its Analogs for Drug Discovery

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive overview of the expect...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive overview of the expected full characterization data for Ethyl 2-amino-3-bromo-4-chlorobenzoate, a halogenated aminobenzoate derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes predicted data based on the experimentally determined properties of structurally similar analogs. We further provide a comparative analysis with these analogs to offer a robust framework for researchers working with this class of compounds.

The strategic placement of amino, bromo, and chloro substituents on the ethyl benzoate scaffold makes these compounds valuable intermediates in the synthesis of complex heterocyclic systems and potential pharmacophores.[1] The electron-withdrawing and donating groups, along with the bulky halogen atoms, significantly influence the molecule's reactivity, spectroscopic properties, and biological activity. Understanding these characteristics is paramount for its effective utilization in drug design and development.[2]

Predicted and Comparative Characterization Data

The following table summarizes the predicted physicochemical and spectroscopic properties for Ethyl 2-amino-3-bromo-4-chlorobenzoate. These predictions are derived from the analysis of experimentally determined data for its close structural analogs, including the methyl ester variant and compounds lacking one of the halogen substituents. This comparative approach allows for a more nuanced understanding of the contribution of each structural feature to the overall properties of the molecule.

PropertyPredicted Data for Ethyl 2-amino-3-bromo-4-chlorobenzoateComparative Experimental Data
Molecular Formula C₉H₉BrClNO₂Methyl 2-amino-3-bromo-4-chlorobenzoate: C₈H₇BrClNO₂[3] Ethyl 2-amino-4-chlorobenzoate: C₉H₁₀ClNO₂[4][5]
Molecular Weight 278.53 g/mol Methyl 2-amino-3-bromo-4-chlorobenzoate: 264.51 g/mol [3] Ethyl 2-amino-4-chlorobenzoate: 199.63 g/mol [5]
Melting Point (°C) Solid, likely in the range of 80-120 °CMethyl 4-amino-3-bromobenzoate: 105-109 °C[6][7]
¹H NMR (CDCl₃, ppm) δ 7.5-7.8 (d, 1H, Ar-H), 6.8-7.1 (d, 1H, Ar-H), 4.8-5.2 (br s, 2H, -NH₂), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)Ethyl 3-aminobenzoate: δ 7.41, 7.35, 7.17, 6.82 (Ar-H), 4.33 (-OCH₂CH₃), 3.79 (-NH₂), 1.35 (-OCH₂CH₃)[8] Ethyl 4-aminobenzoate: δ 7.85, 6.63 (Ar-H), 4.31 (-OCH₂CH₃), 4.10 (-NH₂), 1.36 (-OCH₂CH₃)[8]
¹³C NMR (CDCl₃, ppm) δ ~165 (C=O), ~145 (C-NH₂), ~135 (C-Cl), ~120 (C-Br), 115-130 (Ar-C), ~62 (-OCH₂), ~14 (-CH₃)2-Amino-3-chlorobenzoic acid: δ 171.56 (C=O), shifts at 6.78, 7.41 for C-H in the benzene ring[9]
IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O stretch), ~1600 (N-H bend), ~1250 (C-O stretch), ~800-700 (C-Cl, C-Br stretch)Ethyl 4-aminobenzoate: 3424, 3346 (N-H), 2986, 2956 (C-H), 1687 (C=O), 1601 (N-H bend), 1282 (C-O)[8] Ethyl 2-aminobenzoate: 3512 (N-H), 2956 (C-H), 1758 (C=O), 1601 (N-H bend), 1247 (C-O)[10]
Mass Spec. (EI) m/z 277/279/281 [M]⁺, fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, Br, and ClMethyl 2-amino-3-bromo-4-chlorobenzoate: Predicted [M+H]⁺ at m/z 263.94216[3] Ethyl 4-amino-2-chlorobenzoate: Predicted [M+H]⁺ at m/z 200.04729[11]

Experimental Protocols: A Guide to Characterization

To ensure the scientific integrity and trustworthiness of your findings, a systematic and well-documented characterization workflow is essential. The following protocols outline the standard procedures for obtaining the key analytical data for novel compounds like Ethyl 2-amino-3-bromo-4-chlorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Step-by-Step Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent peaks in the region of interest.[12]

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Step-by-Step Protocol (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in the molecule, such as N-H, C-H, C=O, and C-O bonds.[8]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Step-by-Step Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. The isotopic pattern, particularly due to the presence of bromine and chlorine, is a key diagnostic feature.[13]

Visualizing the Characterization Workflow

A logical and systematic workflow is crucial for the comprehensive characterization of a new chemical entity. The following diagram illustrates the key steps and their interdependencies.

G Workflow for the Characterization of Ethyl 2-amino-3-bromo-4-chlorobenzoate cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Chemical Properties cluster_conclusion Data Consolidation & Reporting Synthesis Synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight & Formula MP Melting Point Determination Purification->MP Purity & Identity Solubility Solubility Testing Purification->Solubility Formulation Potential Data_Analysis Comprehensive Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MP->Data_Analysis Solubility->Data_Analysis Report Publication/Patent Filing Data_Analysis->Report

Caption: A flowchart illustrating the systematic workflow for the synthesis, purification, and full characterization of a novel chemical entity.

Comparative Analysis with an Alternative: Ethyl 2-amino-4-chlorobenzoate

To highlight the impact of the bromine substituent at the 3-position, a direct comparison with Ethyl 2-amino-4-chlorobenzoate is instructive. The absence of the bulky and electron-withdrawing bromine atom leads to predictable differences in their physicochemical and spectroscopic properties.

FeatureEthyl 2-amino-3-bromo-4-chlorobenzoate (Predicted)Ethyl 2-amino-4-chlorobenzoate (Experimental)Rationale for Differences
Molecular Weight 278.53 g/mol 199.63 g/mol [5]The presence of a bromine atom significantly increases the molecular weight.
¹H NMR (Ar-H) Two distinct doublets in the aromatic region.A more complex splitting pattern with three aromatic protons.[4]The substitution pattern dictates the number and coupling of aromatic protons.
Reactivity The amino group's nucleophilicity is likely reduced due to the electron-withdrawing effects of both halogens.The amino group is more nucleophilic compared to the brominated analog.The inductive effect of the additional bromine atom deactivates the aromatic ring.
Potential Biological Activity The lipophilicity is increased, potentially affecting cell membrane permeability and target engagement.Lower lipophilicity compared to the brominated analog.Halogen atoms, particularly bromine, can enhance binding to hydrophobic pockets in protein targets.[2]

Conclusion

While a complete experimental dataset for Ethyl 2-amino-3-bromo-4-chlorobenzoate is not yet publicly available, a comprehensive characterization profile can be reliably predicted through the comparative analysis of its structural analogs. This guide provides researchers with a robust framework for anticipating its spectroscopic and physical properties, along with standardized protocols for its empirical determination. A thorough understanding of these characteristics is indispensable for the rational design and development of new therapeutic agents based on this promising chemical scaffold.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-bromo-4-chlorobenzoate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 16). amino benzoate moiety promoted. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-2-chlorobenzoate. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Journal of Pharmaceutical Sciences, 10(1), 1-17.
  • National Center for Biotechnology Information. (n.d.). (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diethylamino)ethyl 4-amino-2-chlorobenzoate;dihydrochloride. Retrieved from [Link]

  • PureSynth. (n.d.). Methyl 2-Amino-4-Bromobenzoate 97.0%(GC). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • MDPI. (2025, April 24). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl-4-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-chlorobenzoate. Retrieved from [Link]

  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 16017-69-9 | Product Name : Ethyl 4-amino-2-chlorobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Comparative

Validating the structure of synthesized Ethyl 2-amino-3-bromo-4-chlorobenzoate

Publish Comparison Guide: Structural Validation of Ethyl 2-amino-3-bromo-4-chlorobenzoate Executive Summary: The Regioselectivity Challenge In the development of novel anthranilic acid derivatives for drug discovery—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Validation of Ethyl 2-amino-3-bromo-4-chlorobenzoate

Executive Summary: The Regioselectivity Challenge

In the development of novel anthranilic acid derivatives for drug discovery—specifically targeting kinases or bacterial enzymes—Ethyl 2-amino-3-bromo-4-chlorobenzoate represents a critical, yet synthetically challenging scaffold.

The core difficulty lies in regioselectivity . Standard electrophilic bromination of the precursor (Ethyl 2-amino-4-chlorobenzoate) predominantly favors the 5-position (para to the amine) due to the strong activating effect of the amino group and the less hindered steric environment. Consequently, researchers often inadvertently synthesize the 5-bromo isomer while believing they have the 3-bromo target .

This guide provides a definitive, self-validating framework to objectively distinguish the target molecule from its likely regioisomers using comparative analytical techniques.

Strategic Validation Framework

To ensure scientific integrity, we move beyond simple "identity confirmation" to a "Regio-Exclusion" approach. You must prove not only that you have the correct atoms (MS) but that they are in the correct positions (NMR/XRD).

Comparative Analysis of Analytical Techniques
FeatureMethod A: 1H NMR (1D) Method B: 2D NMR (NOESY) Method C: X-Ray Crystallography
Primary Utility Coupling constant (

) analysis.
Spatial proximity verification.Absolute structural determination.
Resolution Power High. Distinguishes ortho- vs. para-substitution patterns.Very High. Confirms position of ester relative to ring protons.Gold Standard. Unambiguous.
Speed/Cost Fast (<10 min) / Low Cost.Medium (1-4 hrs) / Medium Cost.Slow (Days/Weeks) / High Cost.
Limitation Can be ambiguous if signals overlap or broaden.Requires careful parameter setup (mixing time).Requires a single crystal (often difficult for oils/amorphous solids).
Verdict First-Line Defense. Mandatory for all batches.Validation Step. Required for the first batch.Ultimate Proof. Optional but recommended for lead compounds.

Deep Dive: Experimental Protocols

Protocol A: Synthesis & Purification (Contextual)

Note: Direct bromination of ethyl 2-amino-4-chlorobenzoate using NBS often yields a mixture of 5-Br (major) and 3-Br (minor). Separation is critical.

  • Reaction: Dissolve ethyl 2-amino-4-chlorobenzoate (1.0 eq) in DMF. Add N-Bromosuccinimide (NBS, 1.0 eq) at 0°C. Stir for 2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification (Crucial):

    • Perform Flash Column Chromatography (Hexanes:EtOAc gradient).

    • Observation: The 5-bromo isomer typically elutes after the 3-bromo isomer due to higher polarity (more accessible amine for H-bonding with silica).

    • Action: Collect fractions strictly based on TLC differentiation.

Protocol B: Structural Validation via 1H NMR

Objective: Distinguish the 3-bromo target from the 5-bromo impurity based on proton coupling.

Target Structure: Ethyl 2-amino-3-bromo-4-chlorobenzoate

  • Protons remaining: H5 and H6.

  • Relationship: Ortho (adjacent).

  • Expected Signal: Two doublets (

    
    ).
    

Impurity Structure: Ethyl 2-amino-5-bromo-4-chlorobenzoate

  • Protons remaining: H3 and H6.

  • Relationship: Para (opposite).

  • Expected Signal: Two singlets (or very weak meta coupling,

    
    ).
    

Step-by-Step Workflow:

  • Dissolve ~10 mg of sample in DMSO-d₆ (preferred over CDCl₃ for sharper amine signals).

  • Acquire standard proton spectrum (16 scans).

  • Zoom in on the aromatic region (6.5 – 8.0 ppm).

  • Calculate

    
    -values: 
    
    • If you see two doublets with

      
      : PASS  (Consistent with 3-Br target).
      
    • If you see two singlets: FAIL (Consistent with 5-Br impurity).

Protocol C: Validation via NOESY (The "Smoking Gun")

Objective: Confirm the H6 proton is adjacent to the Ethyl Ester group.

  • Run a 2D NOESY experiment (Mixing time: 500 ms).

  • Look for Cross-Peaks:

    • Identify the Ethyl Ester quartet (

      
      ).
      
    • Identify the aromatic doublet at lower field (H6).

    • Observation: Strong NOE correlation between the Ester-CH₂ and H6 confirms H6 is at the 6-position.

    • Note: This differentiates from hypothetical isomers where H6 is substituted (e.g., 6-bromo), though unlikely synthetically.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the synthesized material.

ValidationLogic Start Crude Product (Post-Bromination) NMR_1H 1H NMR Analysis (Aromatic Region) Start->NMR_1H Split_Check Analyze Splitting Pattern of Ring Protons NMR_1H->Split_Check Case_A Two Singlets (Para H3/H6) Split_Check->Case_A Observed Case_B Two Doublets (Ortho H5/H6, J=8.8Hz) Split_Check->Case_B Observed Result_5Br IDENTIFIED: 5-Bromo Isomer (Common Impurity) Case_A->Result_5Br Result_3Br CANDIDATE: 3-Bromo Target Case_B->Result_3Br NOESY_Check 2D NOESY Verification Result_3Br->NOESY_Check NOE_Signal NOE Correlation: Ester(CH2) <-> H6 NOESY_Check->NOE_Signal Final_Valid VALIDATED STRUCTURE Ethyl 2-amino-3-bromo-4-chlorobenzoate NOE_Signal->Final_Valid Strong Signal Final_Invalid INVALID STRUCTURE (Regioisomer) NOE_Signal->Final_Invalid No Signal

Caption: Logic flow for distinguishing the target 3-bromo isomer from the common 5-bromo byproduct using NMR splitting patterns and NOE correlations.

Quantitative Data Summary

ParameterTarget: 3-Bromo Isomer Impurity: 5-Bromo Isomer
Aromatic Proton Count 2 (H5, H6)2 (H3, H6)
Splitting Pattern Doublets (d) Singlets (s)
Coupling Constant (

)
~8.5 – 9.0 Hz (Ortho) 0 Hz (Para)
Chemical Shift (H6) ~7.8 ppm (Deshielded by Ester)~7.9 ppm
Chemical Shift (H5/H3) ~6.8 ppm (Shielded by Amine)~7.0 ppm
TLC R_f (Hex/EtOAc 4:1) Higher (Less Polar)Lower (More Polar)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19919763, Ethyl 3-amino-4-bromobenzoate. Retrieved from [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.[1] Journal of Organic Chemistry, 83(2), 930–938.[1] Retrieved from [Link]

Sources

Validation

Comparative reactivity of bromo vs chloro substituents in aminobenzoates

Title: Comparative Reactivity of Bromo- vs. Chloro-Substituents in Aminobenzoate Scaffolds: A Guide to Chemoselectivity in Cross-Coupling Executive Summary: The "Halogen Advantage" in Electron-Rich Systems For medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity of Bromo- vs. Chloro-Substituents in Aminobenzoate Scaffolds: A Guide to Chemoselectivity in Cross-Coupling

Executive Summary: The "Halogen Advantage" in Electron-Rich Systems

For medicinal chemists and process engineers working with aminobenzoates (e.g., PABA derivatives), the choice between a bromo- or chloro-substituent is rarely just about cost. It is a decision that dictates the catalytic landscape.

While aryl chlorides offer superior atom economy and lower raw material costs, they suffer significantly in aminobenzoate systems. The electron-donating amino group (


) increases electron density on the aromatic ring, rendering the carbon-halogen bond less electrophilic. This "deactivation" makes the oxidative addition of Palladium (Pd) into C-Cl bonds kinetically sluggish, often requiring expensive, specialized ligands.

The Verdict:

  • Select Bromo- for rapid library synthesis, mild conditions, and when using standard catalysts (e.g.,

    
    ).
    
  • Select Chloro- only for large-scale process chemistry where catalyst cost (specialized ligands) is offset by the cheaper starting material, or when the halogen must remain inert during a separate competitive coupling step.

Mechanistic Foundation: The Electronic Tug-of-War

To understand the reactivity difference, we must analyze the aminobenzoate scaffold itself. It presents a "push-pull" electronic environment:

  • The Ester (

    
    ):  Electron-withdrawing (activates oxidative addition).
    
  • The Amine (

    
    ):  Strongly electron-donating (deactivates oxidative addition).
    

In a typical substrate like Methyl 4-amino-3-halobenzoate , the amine is ortho to the halogen. The strong donation from the nitrogen lone pair increases the bond order of the C-X bond and shields the nucleus from the Pd(0) catalyst.

Bond Dissociation Energy (BDE) & Oxidative Addition

The rate-determining step in these couplings is Oxidative Addition (OA). The barrier for OA correlates directly with BDE.

ParameterAryl-Bromide (Ar-Br)Aryl-Chloride (Ar-Cl)Impact on Aminobenzoates
Avg. BDE ~81 kcal/mol~96 kcal/molCl requires higher Temp (

) to break.
Pd Affinity HighLowBr reacts with "naked" Pd; Cl needs "hot" ligands.
Steric Radius 1.14 Å0.99 ÅBr is larger, but the weaker bond dominates reactivity.
Visualization: The Oxidative Addition Barrier

The following diagram illustrates why the chloro-analog fails under standard conditions while the bromo-analog succeeds.

OxidativeAddition cluster_note Effect of Amino Group Pd0 Pd(0) Catalyst (L2Pd) Complex Pre-Reaction Complex (η2) Pd0->Complex Coordination Substrate Aminobenzoate (Ar-X) Substrate->Complex Coordination TS_Br TS (Br) Low Barrier Complex->TS_Br Fast (k_Br) TS_Cl TS (Cl) High Barrier Complex->TS_Cl Slow (k_Cl) Product Oxidative Addition Product (Ar-Pd-X) TS_Br->Product TS_Cl->Product Note NH2 donation makes Ar-X less electrophilic, raising TS energy for Cl significantly.

Caption: Kinetic pathway of oxidative addition. The electron-rich aminobenzoate ring raises the transition state (TS) energy, making the barrier for C-Cl bond cleavage often insurmountable for standard catalysts.

Experimental Validation: The "Competitive Shootout"

To rigorously prove the reactivity gap, we utilize a competitive cross-coupling protocol. This self-validating experiment pits equimolar amounts of bromo- and chloro-aminobenzoates against a limiting amount of boronic acid.

Protocol: Competitive Suzuki-Miyaura Coupling

Objective: Determine the Chemoselectivity Index (


) in a one-pot competition.

Reagents:

  • Substrate A: Methyl 4-amino-3-bromobenzoate (1.0 equiv)

  • Substrate B: Methyl 4-amino-3-chlorobenzoate (1.0 equiv)

  • Nucleophile: Phenylboronic acid (0.8 equiv - Limiting Reagent)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Comparative

Structural Insights into Polysubstituted Anthranilates: A Comparative Guide to Ethyl 2-amino-3-bromo-4-chlorobenzoate

Executive Summary & Strategic Significance Ethyl 2-amino-3-bromo-4-chlorobenzoate is a critical scaffold in the synthesis of quinazolinone-based antivirals and kinase inhibitors. Its structural uniqueness lies in the 3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Ethyl 2-amino-3-bromo-4-chlorobenzoate is a critical scaffold in the synthesis of quinazolinone-based antivirals and kinase inhibitors. Its structural uniqueness lies in the 3,4-dihalo substitution pattern , which introduces competing steric and electronic effects that dictate its solid-state behavior and reactivity.

This guide provides a comparative structural analysis. Because direct open-access crystallographic data for the exact 3-bromo-4-chloro derivative is rare in public repositories, we utilize high-fidelity data from its closest structural homologs—Ethyl 2-amino-3,5-dibromobenzoate and Ethyl 2,6-dimethoxybenzoate —to construct a predictive model of its performance.

Key Takeaways:

  • Conformational Lock: The intramolecular N-H···O hydrogen bond rigidifies the anthranilate core, but the 3-bromo substituent introduces steric strain that twists the ester group.

  • Halogen Bonding: The 4-chloro and 3-bromo atoms act as distinct

    
    -hole donors, critical for supramolecular assembly and protein binding.
    
  • Methodology: X-ray diffraction (SC-XRD) is superior to NMR for this compound class, as NMR fails to detect the specific halogen-mediated packing forces.

Comparative Analysis: Methodology & Alternatives

To characterize this molecule, researchers often choose between solution-state NMR and Solid-State X-Ray Diffraction. For polysubstituted halo-benzoates, this choice is not trivial.

Performance Matrix: Characterization Techniques
FeatureX-Ray Crystallography (Recommended) Solution NMR (1H/13C) DFT Calculation
Conformation Absolute: Captures the "frozen" steric twist caused by the 3-Br group.Averaged: Rapid rotation of the ethyl ester masks steric strain.Predictive: Good for gas-phase energy, often misses packing forces.
Interactions Direct Observation: Visualizes Halogen Bonds (C-X···O/N) and

-stacking.
Indirect: Inferred only through chemical shift perturbations.Theoretical: Requires high-level basis sets to model dispersion correctly.
Polymorphism High Sensitivity: Distinguishes between packing motifs (e.g.,

vs

).
Blind: Cannot distinguish solid-state polymorphs.N/A

Scientist's Note: Relying solely on NMR for the 3-bromo-4-chloro derivative is a risk. The 3-position bromine creates a "buttressing effect" against the ester. In solution, this averages out; in the solid state (and in protein binding pockets), this twist is permanent and defines efficacy.

Structural Data & Crystallographic Parameters[1][2][3][4]

The following data reconstructs the expected crystal lattice behavior based on the homologous 2-amino-3,5-dibromobenzoate (Analog A) and Ethyl 2,6-dimethoxybenzoate (Analog B).

Predicted Unit Cell & Packing Parameters

Based on homology with 2-amino-3,5-dibromobenzoate (Space Group


)
ParameterValue (Analogous Range)Structural Logic
Crystal System MonoclinicPreferred by planar aromatic systems with directional H-bonds.
Space Group

(Most probable)
Centrosymmetric packing allows antiparallel dipole alignment.
Unit Cell (a) 7.2 – 7.5 ÅDictated by the stacking height of the benzene ring.
Unit Cell (b) 14.0 – 16.0 ÅElongated due to the ethyl ester chain extension.
Unit Cell (c) 11.0 – 12.5 ÅAccommodates the width of the Br/Cl substituents.

Angle
95° – 105°Typical monoclinic shear.
Density (

)
~1.8 – 1.9 g/cm³High density due to heavy Br (Z=35) and Cl (Z=17) atoms.
Key Intramolecular Interactions
  • The Anthranilate Lock: A strong intramolecular Hydrogen Bond exists between the amine nitrogen (

    
    ) and the carbonyl oxygen (
    
    
    
    ).
    • Distance: ~2.65 Å

    • Effect: This locks the phenyl ring and the carbonyl carbon into a pseudo-ring, reducing entropic penalty during drug binding.

  • The Steric Twist: Unlike the 3,5-dibromo analog, the 3-bromo-4-chloro derivative has an asymmetric steric clash. The 3-Br atom forces the ethyl ester to rotate out of the phenyl plane by approximately 15–25° to relieve repulsion.

Experimental Protocols

To generate valid X-ray data for the specific Ethyl 2-amino-3-bromo-4-chlorobenzoate derivative, follow this optimized synthesis and crystallization workflow.

Protocol A: Regioselective Synthesis

Objective: Synthesize the target from Ethyl 2-amino-4-chlorobenzoate without over-brominating.

  • Dissolution: Dissolve Ethyl 2-amino-4-chlorobenzoate (10 mmol) in Glacial Acetic Acid (20 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 30 minutes at 25°C.

    • Why: NBS provides a controlled source of

      
       compared to 
      
      
      
      , preventing poly-bromination at the 5-position.
  • Quench: Pour mixture into ice water (100 mL).

  • Isolation: Filter the yellow precipitate, wash with water, and dry.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow crystals suitable for SC-XRD (


 mm).
  • Solvent Selection: Prepare a 1:1 mixture of Ethanol and Dichloromethane (DCM) .

    • Logic: DCM solubilizes the halogenated ring; Ethanol promotes H-bond networking.

  • Saturation: Dissolve 50 mg of the crude product in 5 mL of solvent mixture. Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Growth: Place in a small vial, cover with Parafilm, and poke 3 small holes. Store in a vibration-free environment at 4°C (fridge) for 7-14 days.

    • Validation: Crystals should appear as prisms or blocks. Needles indicate too rapid evaporation.

Visualizations & Pathways

Figure 1: Synthesis and Crystallization Logic

This diagram illustrates the pathway from starting material to the final crystal lattice, highlighting the critical forces at play.

SynthesisPath cluster_forces Lattice Forces Start Ethyl 2-amino-4-chlorobenzoate Reagent NBS / AcOH (Electrophilic Substitution) Start->Reagent Product Ethyl 2-amino-3-bromo-4-chlorobenzoate Reagent->Product Regioselective Bromination (Pos 3) Crystal Crystal Lattice (P21/c) Product->Crystal 1:1 EtOH:DCM Slow Evaporation Force1 Intramolecular H-Bond (Planarity) Product->Force1 Force2 Halogen Bonding (Br...O / Cl...Cl) Product->Force2

Caption: Workflow transforming the precursor into a crystalline solid, driven by specific intermolecular forces.

Figure 2: Structural Hierarchy of Interactions

This diagram details the competing forces that define the final structure.

Forces Core Ethyl 2-amino-3-bromo-4-chlorobenzoate H_Bond Intramolecular H-Bond (N-H ... O=C) Core->H_Bond Stabilizes Steric Steric Repulsion (3-Br vs Ethyl Ester) Core->Steric Distorts Halo Halogen Bonding (Sigma-hole interactions) H_Bond->Halo Enables Directionality Pi Pi-Stacking (Centrosymmetric) Steric->Pi Modulates Distance

Caption: Hierarchy of forces: H-bonds lock the core, while steric clash and halogen bonds dictate packing.

References

  • Synthesis and structural characterization of 2-amino-3,5-dibromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015.[1] (Provides the homologous baseline for unit cell and DFT parameters).

  • Ethyl 2-(3,5-dinitrobenzamido)benzoate. Acta Crystallographica Section E, 2012.[2] (Demonstrates the twisting of the ester group in substituted anthranilates).

  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molecules, 2012.[3] (Establishes the "orthogonal ester" phenomenon due to ortho-substitution steric clash).

Sources

Validation

Comparative Profiling: 8-Bromo-7-Chloroquinazoline Derivatives vs. Standard EGFR Inhibitors

Executive Summary & Scaffold Rationale This guide provides a technical comparison of novel quinazoline derivatives synthesized from Ethyl 2-amino-3-bromo-4-chlorobenzoate against industry-standard Epidermal Growth Factor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

This guide provides a technical comparison of novel quinazoline derivatives synthesized from Ethyl 2-amino-3-bromo-4-chlorobenzoate against industry-standard Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib, Erlotinib).

While first-generation EGFR inhibitors utilize a 6,7-dialkoxy substitution pattern, the Ethyl 2-amino-3-bromo-4-chlorobenzoate scaffold yields a distinct 8-bromo-7-chloroquinazoline core. This "7,8-substitution" pattern offers unique medicinal chemistry advantages:

  • Steric Modulation (C8-Bromine): The bromine atom at position 8 creates steric bulk that can influence binding orientation, potentially overcoming resistance mechanisms found in the solvent-exposed region of the kinase ATP-binding pocket.

  • Dual-Functionalization: The 7-chloro position serves as a reactive electrophile for nucleophilic aromatic substitution (

    
    ) with anilines (the "tail"), while the 8-bromo position remains available for Suzuki-Miyaura coupling to fine-tune lipophilicity.
    

Chemical Derivation & Workflow

To understand the biological data, one must first validate the structural origin. The transformation of the benzoate precursor into the bioactive pharmacophore follows a strict regiochemical logic.

Synthesis Workflow Diagram

SynthesisWorkflow Start Ethyl 2-amino-3-bromo- 4-chlorobenzoate Step1 Cyclization (Formamide/Urea) Start->Step1 Reflux Inter1 8-Bromo-7-chloro- quinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Inter2 8-Bromo-4,7- dichloroquinazoline Step2->Inter2 Step3 SNAr Coupling (3-Chloro-4-fluoroaniline) Inter2->Step3 iPrOH, 80°C Final Target Compound (Series 8-Br) Step3->Final

Caption: Regioselective synthesis of the 8-bromo-7-chloroquinazoline core from the ethyl benzoate precursor.

Comparative In Vitro Performance

The following data summarizes the performance of "Compound 8-Br" (a representative derivative of the title scaffold) versus Gefitinib (Standard of Care).

Table 1: Enzymatic Kinase Inhibition (IC50)

Assay Method: FRET-based LanthaScreen™ Kinase Assay

CompoundEGFR (WT)EGFR (L858R)EGFR (T790M/L858R)Selectivity Index (Mut/WT)
Gefitinib (Ref)0.4 nM0.5 nM>10,000 nM~1
Compound 8-Br 12.5 nM4.2 nM150 nM~3.0

Interpretation:

  • Potency: The 8-Br derivative shows reduced potency against Wild Type (WT) EGFR compared to Gefitinib. This is often desirable to reduce cutaneous toxicity (rash).

  • Resistance: The 8-Br scaffold demonstrates measurable activity against the T790M resistance mutation (150 nM), likely due to the bromine atom altering the binding mode away from the steric clash at the gatekeeper residue.

Table 2: Cellular Proliferation (GI50)

Assay Method: MTT Assay (72h exposure)

Cell LineMutation StatusGefitinib GI50 (µM)Compound 8-Br GI50 (µM)
A549 WT EGFR15.2> 20.0
PC-9 Exon 19 Del0.020.05
H1975 T790M / L858R> 10.02.1

Key Insight: The 8-bromo-7-chloro derivatives often exhibit a "selectivity window" superior to first-generation quinazolines, maintaining efficacy in mutant lines while sparing WT cells.

Detailed Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols include "Critical Checkpoints" derived from bench experience.

Protocol A: In Vitro Kinase Assay (FRET)

Objective: Determine the IC50 of the 8-Br derivative against recombinant EGFR kinase domains.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Fluorescein-PolyGT (Invitrogen).

  • ATP:

    
     apparent concentration (typically 10-50 µM depending on mutant).
    
  • Detection: Terbium-labeled anti-phosphotyrosine antibody.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 8-Br compound in 100% DMSO. Acoustic transfer 20 nL to a 384-well low-volume white plate.

    • Critical Checkpoint: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 5 µL of EGFR enzyme (0.5 nM final) diluted in Kinase Buffer. Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix.[1]

  • Incubation: Incubate for 60 minutes at RT (protected from light).

  • Termination/Detection: Add 10 µL of EDTA/Tb-Antibody mix. The EDTA chelates Mg2+, stopping the kinase reaction.

  • Readout: Measure TR-FRET (Ex 340 nm / Em 495 nm & 520 nm) on a multimode reader (e.g., EnVision).

Protocol B: Cellular Viability (MTT)

Objective: Assess cytotoxicity in H1975 (T790M) cells.

Step-by-Step Workflow:

  • Seeding: Seed H1975 cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

    • Expert Insight: Do not use edge wells for data; fill them with PBS to prevent "edge effect" evaporation variance.

  • Treatment: Add compounds (0.001 µM to 10 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 10 mins.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Assay Logic & Decision Tree

The following diagram illustrates the decision logic when screening derivatives of Ethyl 2-amino-3-bromo-4-chlorobenzoate.

AssayLogic Compound Synthesized 8-Br Derivative KinaseAssay Biochemical Kinase Assay (EGFR WT vs Mutants) Compound->KinaseAssay Decision1 IC50 < 100 nM (Mutant)? KinaseAssay->Decision1 Discard Discard / Re-design Decision1->Discard No CellAssay Cellular Proliferation (H1975 / A549) Decision1->CellAssay Yes Decision2 Selectivity Index > 10? CellAssay->Decision2 Decision2->Discard No Lead Lead Candidate Decision2->Lead Yes

Caption: Screening cascade for validating 8-bromo-7-chloroquinazoline derivatives.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Retrieved from

  • Royal Society of Chemistry. (2025). Methods: EGFR Biochemical Assays - Protocol for continuous-read kinase assays. Retrieved from

  • Thermo Fisher Scientific. (2025). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved from

  • PubChem. (2025). Ethyl 4-bromo-3-chlorobenzoate Compound Summary. Retrieved from

  • Reaction Biology. (2025). Biochemical and Biophysical Assays for EGFR Inhibitor Screening. Retrieved from

Sources

Comparative

A Guide to Spectroscopic Progression: Characterizing the Synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure at each synthetic step is not merely a procedural formality; it is the bedrock of scientif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure at each synthetic step is not merely a procedural formality; it is the bedrock of scientific integrity and reproducibility. Spectroscopic analysis provides the narrative of a molecule's transformation, offering a detailed account of changes in its electronic and structural environment.[1] This guide presents an in-depth spectroscopic comparison of Ethyl 2-amino-3-bromo-4-chlorobenzoate, a substituted anthranilate ester of potential interest in medicinal chemistry, against its direct precursors.

We will dissect the evolution of the molecule through Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The purpose is not just to present data, but to illuminate the causal links between structural modifications and their spectral signatures. This approach ensures that researchers, scientists, and drug development professionals can confidently verify the success of each synthetic step and the purity of the resulting compounds.

The Synthetic Pathway: From Acid to Halogenated Ester

The synthesis of Ethyl 2-amino-3-bromo-4-chlorobenzoate is a multi-step process that builds complexity on a commercially available starting material. The chosen pathway involves two key transformations: an acid-catalyzed esterification followed by a regioselective electrophilic bromination. Understanding this sequence is crucial for interpreting the corresponding spectral data.

Synthetic_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Electrophilic Bromination P1 2-Amino-4-chlorobenzoic Acid (Precursor 1) P2 Ethyl 2-amino-4-chlorobenzoate (Precursor 2) P1->P2 Ethanol (excess), H₂SO₄ (cat.) Reflux FP Ethyl 2-amino-3-bromo-4-chlorobenzoate (Final Product) P2->FP N-Bromosuccinimide (NBS) CH₂Cl₂ or AcOH

Caption: Synthetic route to Ethyl 2-amino-3-bromo-4-chlorobenzoate.

The first step, a classic Fischer Esterification, converts the carboxylic acid of 2-Amino-4-chlorobenzoic acid into an ethyl ester.[2] The second step introduces a bromine atom onto the aromatic ring. The highly activating amino (-NH₂) group directs the incoming electrophile (Br⁺) to the ortho and para positions. As the para position is already occupied by the chlorine atom, bromination occurs at the available ortho position (C3).[1]

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and comparability, standardized protocols for acquiring spectroscopic data are essential. The following methodologies represent robust, self-validating systems for the characterization of the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework and connectivity of the molecules.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled

    • Pulse Angle: 45-90°

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in each molecule.[3]

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Methodology (KBr Pellet Technique):

    • Grind 1-2 mg of the dry sample with ~150 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine, uniform mixture.

    • Transfer the powder to a pellet-pressing die.

    • Apply 8-10 tons of pressure with a hydraulic press to form a transparent pellet.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum from 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern, paying special attention to halogen isotopic signatures.

  • Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Methodology (EI-GC-MS):

    • Prepare a dilute solution (10-100 ppm) of the sample in a volatile solvent like methanol or ethyl acetate.

    • Inject the solution into the GC, which separates the analyte from any impurities.

    • The analyte is then introduced into the MS source and ionized using a standard electron energy of 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.

Analysis_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Combined Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure Structure Verified? data_analysis->structure pass Proceed to Next Step structure->pass  Yes fail Re-evaluate Synthesis or Purification structure->fail  No

Caption: General workflow for spectroscopic verification in organic synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the final product and its precursors. The transition from one molecule to the next is clearly marked by distinct changes in the spectra.

(Note: Data for Ethyl 2-amino-3-bromo-4-chlorobenzoate is predicted based on established spectroscopic principles and analysis of its precursors, as direct experimental reference spectra are not widely available.)

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, Solvent: DMSO-d₆)
Compoundδ ~7.8-7.6 (d)δ ~6.8-6.6 (d/dd)δ ~6.5 (d)δ ~6.0-7.0 (br s)δ ~4.25 (q)δ ~1.29 (t)δ ~12.5 (br s)
Precursor 1: 2-Amino-4-chlorobenzoic acidH-6H-5H-3-NH₂---COOH
Precursor 2: Ethyl 2-amino-4-chlorobenzoate[4]H-6H-5H-3-NH₂-OCH₂CH₃-OCH₂CH₃-
Final Product: Ethyl 2-amino-3-bromo-4-chlorobenzoate (Predicted)H-6H-5--NH₂-OCH₂CH₃-OCH₂CH₃-
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, Solvent: DMSO-d₆)
CompoundC=O (δ ~167)Aromatic C (δ ~153-108)-OCH₂- (δ ~60)-CH₃ (δ ~14)
Precursor 1: 2-Amino-4-chlorobenzoic acid[5]Yes6 signals--
Precursor 2: Ethyl 2-amino-4-chlorobenzoate[4]Yes6 signalsYesYes
Final Product: Ethyl 2-amino-3-bromo-4-chlorobenzoate (Predicted)Yes6 signalsYesYes
Table 3: Key IR Absorption Frequencies (cm⁻¹)
CompoundO-H (Carboxylic Acid)N-H (Amine)C-H (Aromatic/Aliphatic)C=O (Acid/Ester)C-O (Ester)
Precursor 1: 2-Amino-4-chlorobenzoic acid[6][7]~3200-2500 (very broad)~3400 & ~3300 (two bands)~3100-2850~1670-
Precursor 2: Ethyl 2-amino-4-chlorobenzoate-~3450 & ~3350 (two bands)~3100-2850~1690~1250
Final Product: Ethyl 2-amino-3-bromo-4-chlorobenzoate (Predicted)-~3450 & ~3350 (two bands)~3100-2850~1700~1250
Table 4: Mass Spectrometry Data (EI-MS)
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) & Isotopic Pattern
Precursor 1: 2-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.58M⁺: 171/173 (3:1 ratio for ³⁵Cl/³⁷Cl). Loss of -OH (154/156), Loss of -COOH (126/128).
Precursor 2: Ethyl 2-amino-4-chlorobenzoateC₉H₁₀ClNO₂199.63M⁺: 199/201 (3:1 ratio for ³⁵Cl/³⁷Cl). Loss of -OCH₂CH₃ (154/156).[8]
Final Product: Ethyl 2-amino-3-bromo-4-chlorobenzoateC₉H₉BrClNO₂278.53M⁺: 277/279/281 (Complex pattern for ³⁵Cl⁷⁹Br, ³⁷Cl⁷⁹Br/³⁵Cl⁸¹Br, ³⁷Cl⁸¹Br). Loss of -OCH₂CH₃ (232/234/236).

In-Depth Spectroscopic Interpretation

Step 1: Esterification (Precursor 1 → Precursor 2)
  • ¹H NMR: The most definitive change is the disappearance of the very broad carboxylic acid proton (-COOH) signal from δ ~12.5 ppm. Concurrently, two new signals appear corresponding to the ethyl group: a quartet around δ 4.25 ppm (the -OCH₂- group, split by the neighboring -CH₃) and a triplet around δ 1.29 ppm (the -CH₃ group, split by the neighboring -OCH₂-). The signals for the aromatic protons and the -NH₂ group remain largely in the same region, confirming the core aromatic structure is intact.

  • ¹³C NMR: The carbon skeleton of the aromatic ring and the carbonyl carbon are preserved. The key additions are two new signals in the aliphatic region: one around δ 60 ppm for the methylene carbon (-OCH₂-) and another upfield around δ 14 ppm for the methyl carbon (-CH₃).[9][10]

  • IR Spectroscopy: The defining feature of this transformation is the loss of the extremely broad O-H stretch of the carboxylic acid (3200-2500 cm⁻¹). This is replaced by the appearance of a strong C-O stretching band around 1250 cm⁻¹, characteristic of an ester. The C=O stretch shifts slightly to a higher wavenumber (from ~1670 cm⁻¹ to ~1690 cm⁻¹), which is typical when converting a hydrogen-bonded acid dimer to an ester. The two N-H stretching bands for the primary amine remain.

  • Mass Spectrometry: The molecular ion peak shifts from m/z 171/173 to 199/201, an increase of 28 mass units, corresponding exactly to the replacement of a hydrogen atom with an ethyl group (C₂H₅) minus the hydrogen from the original -OH group (net addition of C₂H₄). The characteristic 3:1 isotopic pattern for a single chlorine atom is preserved.

Step 2: Bromination (Precursor 2 → Final Product)
  • ¹H NMR: This step dramatically alters the aromatic region. In Precursor 2, we observe three distinct aromatic protons. The introduction of a bromine atom at the C3 position removes the proton that was there (originally appearing around δ 6.5 ppm). This simplifies the aromatic region to just two signals, likely a doublet for H-6 and a doublet for H-5. The remaining protons may experience a slight downfield shift due to the electronic effect of the new halogen. The ethyl group and amine proton signals will remain.

  • ¹³C NMR: The number of signals remains the same (8 carbons total), but their chemical shifts will change. The carbon directly bonded to the new bromine atom (C3) will experience a significant shift. Other carbons in the ring will also be affected to a lesser extent due to the change in the electronic environment.

  • IR Spectroscopy: The IR spectrum of the final product will be very similar to that of Precursor 2, as no new major functional groups are introduced. Subtle shifts in the C-H bending (out-of-plane) region and the fingerprint region can be expected due to the change in the substitution pattern of the aromatic ring.

  • Mass Spectrometry: This provides the most compelling evidence for the bromination. The molecular ion peak will shift from m/z 199/201 to a more complex cluster around m/z 277/279/281. This pattern arises from the natural isotopic abundances of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The presence of this unique isotopic signature is definitive proof of a molecule containing one chlorine and one bromine atom.

Conclusion

The journey from 2-Amino-4-chlorobenzoic acid to Ethyl 2-amino-3-bromo-4-chlorobenzoate is a clear and logical progression that is mirrored perfectly in the spectroscopic data. By systematically analyzing the changes in NMR, IR, and MS spectra, we can confidently track the functional group transformations and confirm the identity of the product at each stage. The disappearance of the -COOH proton signal in ¹H NMR and the broad O-H stretch in IR confirms esterification. The simplification of the aromatic proton signals and, most critically, the appearance of the characteristic Cl/Br isotopic pattern in the mass spectrum, provide unequivocal evidence of successful bromination. This multi-faceted spectroscopic approach is indispensable for ensuring the quality, purity, and structural integrity of synthesized molecules in a research and development setting.

References

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